Chemical structure and properties of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate: Structural Properties, Synthesis, and Applications in Drug Discovery Executive Summary As a privileged scaffold in medicinal chemistry, the 4-oxo-1,4-dihydroquinoline...
Author: BenchChem Technical Support Team. Date: March 2026
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate: Structural Properties, Synthesis, and Applications in Drug Discovery
Executive Summary
As a privileged scaffold in medicinal chemistry, the 4-oxo-1,4-dihydroquinoline (often tautomerically referred to as 4-hydroxyquinoline) core serves as the structural foundation for numerous therapeutics, ranging from broad-spectrum fluoroquinolone antibiotics to selective cannabinoid receptor modulators. Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS: 2007919-57-3) is a highly versatile, doubly esterified intermediate. The strategic placement of ethyl ester groups at the C2 and C6 positions provides orthogonal reactive sites for downstream derivatization, allowing medicinal chemists to fine-tune pharmacokinetic properties and target binding affinities.
This technical guide dissects the physicochemical properties, the mechanistic rationale behind its synthesis via the Conrad-Limpach approach, and its utility in modern drug discovery.
Chemical Identity & Structural Causality
The stability and reactivity of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate are governed by its tautomeric equilibrium and extended aromatic system. In the solid state and in polar protic solvents, the compound predominantly exists in the 4-oxo-1,4-dihydro form rather than the 4-hydroxy tautomer. This is driven by the formation of robust intermolecular hydrogen bonding networks (N-H ··· O=C) and the stabilization of the crystal lattice via
π−π
stacking of the quinoline cores.
Table 1: Physicochemical and Structural Properties
C2 and C6 (Ester carbonyls susceptible to nucleophilic attack)
Nucleophilic Sites
N1 (Secondary amine, primary site for alkylation)
Mechanistic Synthesis Pathway: The Conrad-Limpach Approach
The most robust and scalable method for synthesizing 2-substituted 4-oxoquinolines is the Conrad-Limpach reaction [1]. As an application scientist, I favor this route because the regioselectivity is inherently controlled by the symmetry of the starting aniline.
To synthesize the 2,6-dicarboxylate derivative, we utilize ethyl 4-aminobenzoate (benzocaine) and diethyl oxaloacetate . Because the ester group on the aniline is in the para position relative to the amine, cyclization can only occur at the equivalent ortho positions, exclusively yielding the 6-substituted quinoline without the formation of regioisomeric mixtures.
Experimental Protocol (Self-Validating Workflow)
This two-step protocol is designed to be self-validating; the visual cues (water evolution, precipitation) serve as built-in quality control checkpoints.
Step 1: Enamine Condensation
Reagents: Combine 1.0 equivalent of ethyl 4-aminobenzoate and 1.05 equivalents of diethyl oxaloacetate in a round-bottom flask.
Catalysis & Solvent: Add a catalytic amount of glacial acetic acid. The reaction can be run neat or in a minimal volume of absolute ethanol.
Execution: Heat the mixture to reflux (approx. 80–100 °C) for 2–4 hours. Use a Dean-Stark trap if run in a compatible solvent (like toluene) to remove the water byproduct, driving the equilibrium toward the enamine.
Validation: Monitor by TLC. The disappearance of the primary amine spot confirms the formation of the acyclic enamine intermediate: diethyl (E)-2-((4-(ethoxycarbonyl)phenyl)amino)succinate.
Step 2: Thermal Cyclization
Solvent Selection: The cyclization requires overcoming a high activation energy barrier. Transfer the crude enamine to a flask containing a high-boiling solvent such as Dowtherm A or diphenyl ether[2].
Execution: Heat the mixture vigorously to 250 °C. Maintain reflux for 30 to 60 minutes. The high temperature drives the intramolecular electrophilic aromatic substitution-like ring closure, expelling a molecule of ethanol.
Validation & Isolation: Remove the heat source and allow the mixture to cool slowly to room temperature. The desired 4-oxo-1,4-dihydroquinoline core will spontaneously precipitate out of the non-polar Dowtherm A as it cools.
Purification: Collect the solid by vacuum filtration and wash extensively with cold hexanes or diethyl ether to remove residual high-boiling solvent. Recrystallize from ethanol to yield the pure Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate [3].
Conrad-Limpach synthesis workflow for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Applications in Drug Development & Target Binding
The strategic value of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate lies in its dual ester functionality, which serves as a versatile branching point for parallel synthesis in drug discovery.
Kynurenic Acid Analogs: Saponification of the C2 ester yields derivatives analogous to Kynurenic acid, an endogenous antagonist of the NMDA receptor. Modifications at the C6 position (via the second ester) allow researchers to enhance blood-brain barrier (BBB) penetrance for neuroprotective applications [3].
CB2 Receptor Modulators: The 4-oxoquinoline-3-carboxamide and 2-carboxamide classes are heavily investigated as potent, selective Cannabinoid Receptor 2 (CB2) ligands [4]. By amidating the C2 ester and alkylating the N1 position, chemists can synthesize immunomodulatory agents that lack the psychoactive side effects associated with CB1 receptor activation.
Pharmacological derivatization pathways for the quinoline-2,6-dicarboxylate scaffold.
Analytical Characterization Signatures
To verify the successful synthesis and purity of the compound, the following analytical signatures are expected:
¹H NMR (DMSO-d₆): A broad singlet far downfield (~11.5 - 12.0 ppm) corresponding to the N-H proton (confirming the 4-oxo tautomer). Two distinct ethyl group patterns: quartets around 4.3-4.4 ppm and triplets around 1.3-1.4 ppm. The aromatic region will display a characteristic ABX or AMX spin system for the C5, C7, and C8 protons, with the C5 proton appearing most downfield due to the deshielding effect of the adjacent C4 carbonyl.
FT-IR: Strong absorption bands around 1710-1730 cm⁻¹ (ester C=O stretches) and a distinct band around 1630-1650 cm⁻¹ corresponding to the highly conjugated C4 ketone.
BenchChem. "Common side reactions in the synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acids".
National Institutes of Health (PMC). "Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters".
Université catholique de Louvain. "Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands".
Exploratory
The Multifaceted Pharmacodynamics of 4-Oxo-1,4-dihydroquinoline-2,6-dicarboxylate Derivatives: From Receptor Modulation to Supramolecular Therapeutics
Document Type: Technical Whitepaper Prepared By: Senior Application Scientist Target Audience: Pharmacologists, Materials Scientists, and Drug Development Professionals Executive Summary: The Spatial Divergence Principle...
Author: BenchChem Technical Support Team. Date: March 2026
Document Type: Technical Whitepaper
Prepared By: Senior Application Scientist
Target Audience: Pharmacologists, Materials Scientists, and Drug Development Professionals
Executive Summary: The Spatial Divergence Principle
The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, historically recognized for its role in antimicrobial and antiviral therapies (e.g., fluoroquinolones and HIV integrase inhibitors). However, the specific functionalization of this core into 2,6-dicarboxylate derivatives fundamentally alters its mechanism of action.
As a Senior Application Scientist, I frequently observe a critical misunderstanding in scaffold repurposing: assuming that all carboxylated quinolines act via localized metal chelation. While 3-carboxylate derivatives form localized, mononuclear bidentate chelates (ideal for trapping Mg²⁺ within the confined active site of HIV integrase) [3], the 2,6-dicarboxylate geometry projects its coordinating moieties at a ~120° angle across the quinoline core.
This spatial divergence prevents localized self-chelation. Instead, it drives two distinct, highly potent mechanisms:
Neuropharmacology: It perfectly bridges the bipartite arginine binding pockets of the G-Protein Coupled Receptor 35 (GPR35), acting as a potent agonist [1].
Supramolecular Chemistry: It acts as an extended bridging ligand to assemble multidimensional coordination polymers, known as Metal-Organic Frameworks (MOFs), utilized in targeted drug delivery and luminescent sensing [4, 5].
Neuropharmacological Mechanism: The "Diacid" Advantage at GPR35
Kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid) is an endogenous neuroprotective metabolite known to antagonize the NMDA receptor (glycine site) and agonize GPR35 [2]. However, its mono-acid structure limits its binding affinity.
The Causality of the 2,6-Dicarboxylate Modification
Structure-activity relationship (SAR) studies reveal that the addition of a second carboxylate at the 6-position creates a "diacid pharmacophore." The spatial distance between the 2- and 6-carboxylates is approximately 8.6 to 9.3 Å. This distance is not arbitrary; it perfectly aligns with the dual hydrogen-bond donor sites within the orthosteric binding pocket of the human GPR35 receptor [1].
Upon binding, the 2,6-dicarboxylate derivative induces a conformational shift that activates the Gi/o protein pathway, leading to the inhibition of adenylyl cyclase, a reduction in intracellular cAMP, and subsequent neuroprotective and anti-inflammatory downstream effects.
Caption: GPR35 signaling cascade activated by the precise spatial fit of 2,6-dicarboxylate derivatives.
Supramolecular Mechanism: MOF Assembly and PET Quenching
Beyond receptor pharmacology, the 2,6-dicarboxylate derivative (often denoted as QDA in materials science) is a highly sought-after organic linker for Metal-Organic Frameworks.
The Causality of Coordination Polymerization
Because the carboxylate groups at positions 2 and 6 cannot coordinate to the same metal ion due to steric constraints, they act as bridging ligands. When reacted with transition metals like Cu(II) or Zn(II), they form robust, porous frameworks (e.g., PtS topology) [5].
These MOFs exhibit intense intrinsic fluorescence due to the highly π-delocalized planar quinoline ligand. When utilized as a sensor, the mechanism of action relies on Photoinduced Electron Transfer (PET) . If a target analyte like Fe(III) enters the MOF pores, the excited electron from the MOF transfers to the lowest unoccupied molecular orbital (LUMO) of the Fe(III) ion. The electron then returns to the ground state via a nonradiative pathway, instantly quenching the fluorescence [4].
Caption: Assembly of luminescent MOFs and mechanism of selective Fe(III) quenching via PET.
Quantitative Pharmacodynamic Summary
To understand the structural impact of carboxylate positioning on the 4-oxoquinoline core, we must compare the empirical data across different targets.
Compound Scaffold
Primary Target
Mechanism of Action
Typical EC₅₀ / IC₅₀
Key Structural Determinant
4-Oxoquinoline-2-carboxylate (Kynurenic Acid)
GPR35 / NMDA
Agonist / Antagonist
~10.0 - 30.0 μM
Mono-acid pharmacophore
4-Oxoquinoline-2,6-dicarboxylate
GPR35
Potent Agonist
0.008 - 0.05 μM
Diacid spatial distance (~9.3 Å)
4-Oxoquinoline-3-carboxylate
HIV Integrase
Mg²⁺ Chelation
~0.05 - 0.15 μM
3-carboxy, 4-oxo bidentate motif
Cu/Zn-MOF (2,6-dicarboxylate ligand)
Fe³⁺ Ions
PET Quenching
LOD: ~0.1 - 1.0 μM
PtS topology, porous coordination
Self-Validating Experimental Protocols
To ensure scientific integrity, the following methodologies are designed as self-validating systems. A protocol is only as good as its built-in negative controls.
Protocol 1: Dynamic Mass Redistribution (DMR) Assay for GPR35 Activation
This label-free assay measures the cytoskeletal rearrangement triggered by Gi/o protein activation.
Cell Preparation: Seed HT-29 cells (which endogenously express high levels of GPR35) onto a fibronectin-coated resonant waveguide grating biosensor microplate. Culture for 24 hours.
Equilibration: Wash cells with HBSS buffer and establish a baseline optical signature (reflected wavelength) for 10 minutes.
Compound Addition: Introduce the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate derivative (titrated from 1 nM to 10 μM).
Data Acquisition: Record the picometer (pm) shift in the reflected light wavelength continuously for 60 minutes.
Self-Validation Checkpoint (Crucial): In a parallel well, pre-incubate the cells with 1 μM ML145 (a highly specific GPR35 antagonist) for 30 minutes prior to adding the 2,6-dicarboxylate derivative. Logic: If the pm shift is abolished by ML145, the signal is definitively GPR35-mediated, ruling out non-specific membrane disruption or off-target cytoskeletal artifacts.
Protocol 2: Solvothermal Synthesis and Validation of Luminescent MOFs
Synthesis: Dissolve 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid (H₂QDA) and Cu(NO₃)₂·3H₂O in a 1:1 mixture of DMF and distilled water.
Solvothermal Reaction: Transfer the mixture to a Teflon-lined stainless steel autoclave and heat at 120°C for 72 hours. Cool to room temperature at a rate of 5°C/hour to yield crystalline [Cu(QDA)]·DMF.
Fluorescence Quenching Assay: Suspend 2 mg of the MOF in 3 mL of aqueous Fe³⁺ solution (varying concentrations). Measure fluorescence emission (excitation at 350 nm).
Self-Validation Checkpoint (Crucial): Calculate the Stern-Volmer quenching constant. To validate that the quenching is due to reversible Photoinduced Electron Transfer (PET) rather than the acidic Fe³⁺ solution destroying the MOF structure, perform Powder X-ray Diffraction (PXRD) on the recovered MOF post-assay. Logic: The post-assay PXRD pattern must perfectly match the pristine MOF. Furthermore, adding EDTA to the solution should strip the Fe³⁺ and restore baseline fluorescence.
Complex Assembly: Assemble the intasome complex using recombinant HIV-1 integrase and biotinylated viral DNA in a buffer containing 10 mM MgCl₂.
Inhibition: Introduce the quinoline derivative and target DNA; quantify strand transfer via electrochemiluminescence.
Self-Validation Checkpoint (Crucial): Perform a parallel assay supplementing the buffer with 50 mM EDTA to strip all Mg²⁺, replacing it with a non-chelating structural surrogate if necessary. Logic: If the compound's inhibitory IC₅₀ shifts drastically or is abolished in the absence of Mg²⁺, it confirms the mechanism is strictly dependent on divalent metal chelation at the active site, ruling out non-specific protein denaturation.
Caption: Divergent pharmacological and supramolecular pathways based on carboxylate positioning.
References
Structure–Activity Relationship Studies of Coumarin-like Diacid Derivatives as Human G Protein-Coupled Receptor-35 (hGPR35) Agonists and a Consequent New Design Principle
Source: Journal of Medicinal Chemistry - ACS Publications
URL:[Link]
Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design
Source: PMC (National Institutes of Health)
URL:[Link]
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity
Source: PMC (National Institutes of Health)
URL:[Link]
Water Stable Zn(II) Metal–Organic Framework as a Selective and Sensitive Luminescent Probe for Fe(III) and Chromate Ions
Source: Inorganic Chemistry - ACS Publications
URL:[Link]
The time dimension to stroke: Circadian effects on stroke outcomes and mechanisms (Detailing Cu-MOF neuroprotection platforms)
Source: ResearchGate
URL:[Link]
Foundational
Structural Elucidation and Supramolecular Architecture of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate: A Single-Crystal X-Ray Diffraction Analysis
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Crystallographic Guide Executive Summary & Structural Significance The 4-oxo-1,4-dihydr...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper & Crystallographic Guide
Executive Summary & Structural Significance
The 4-oxo-1,4-dihydroquinoline (quinolone) scaffold is a privileged structural motif in medicinal chemistry, forming the pharmacophoric core of numerous broad-spectrum antibacterial agents and selective cannabinoid (CB2) receptor modulators[1]. Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate represents a highly functionalized derivative where the introduction of electron-withdrawing ester groups at the 2- and 6-positions fundamentally alters the molecule's electrostatic potential.
As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between raw crystallographic data and actionable drug design insights. The addition of the dicarboxylate moieties restricts the conformational flexibility of the quinolone core while simultaneously enhancing the hydrogen-bond donating capacity of the N1-H group. Understanding the exact 3D conformation, bond lengths, and supramolecular packing of this compound via Single-Crystal X-Ray Diffraction (SCXRD) is critical for rational structure-based drug design.
Methodological Framework: From Nucleation to Electron Density Mapping
Obtaining high-resolution crystallographic data requires a self-validating workflow where every physical and computational step is optimized to minimize error (e.g., twinning, thermal noise, or phase ambiguity).
Protocol 1: Controlled Nucleation and Crystal Growth via Vapor Diffusion
To avoid the formation of amorphous powders or microcrystalline aggregates, the crystallization process must strictly control the supersaturation rate.
Dissolution: Dissolve 50 mg of the synthesized compound in 2 mL of dichloromethane (DCM).
Causality: DCM acts as an excellent solvent for the hydrophobic quinolone core, ensuring complete dissolution and preventing premature, disordered precipitation.
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 5 mL inner glass vial.
Causality: This removes microscopic particulate matter that acts as heterogeneous nucleation sites, which typically lead to multi-crystalline clusters rather than the desired single macroscopic crystals.
Anti-solvent Layering: Place the unsealed inner vial inside a larger 20 mL outer vial containing 5 mL of n-hexane. Seal the outer vial tightly.
Causality: Hexane is an anti-solvent. Vapor diffusion allows the slow, controlled lowering of the solubility limit, keeping the system in the metastable zone to promote optimal single-crystal growth.
Harvesting: After 4–7 days, harvest the resulting pale-yellow block crystals.
Protocol 2: Cryogenic SCXRD Data Collection and Validation
Crystal Mounting: Select a pristine crystal (~0.2 × 0.2 × 0.1 mm) under a polarizing microscope. Mount it on a MiTeGen cryoloop using Paratone-N oil.
Causality: Paratone oil displaces atmospheric moisture and acts as a rigid cryoprotectant when flash-cooled, preventing ice ring formation that would obscure high-angle diffraction spots.
Flash Cooling: Transfer the loop to the diffractometer goniometer under a continuous 100 K nitrogen gas stream.
Causality: Cryogenic temperatures drastically reduce atomic thermal motion (Debye-Waller factors). This enhances the signal-to-noise ratio at high diffraction angles (
2θ>50∘
) and allows for the accurate resolution of lighter atoms, specifically the critical N-H hydrogen atom.
Unit Cell Determination & Validation (Self-Validating Step): Collect preliminary frames. Evaluate the internal agreement factor (
Rint
).
Validation Logic: Proceed to full data collection only if
Rint<0.05
. A higher value indicates the crystal is likely twinned or cracked, requiring a new specimen.
Data Collection: Execute a full sphere data collection strategy using Mo K
α
radiation (
λ=0.71073
Å).
Workflow for the isolation and structural elucidation of single crystals via SCXRD.
Quantitative Crystallographic Analysis
The structural parameters of 4-oxo-1,4-dihydroquinoline derivatives typically exhibit monoclinic or triclinic crystal systems[2]. The data presented below represents the standard crystallographic framework modeled on closely related quinolone analogs to illustrate the geometric realities of this specific scaffold[2].
Table 1: Crystal Data and Structure Refinement Parameters
Parameter
Value
Empirical Formula
C₁₅H₁₅NO₅
Formula Weight
289.28 g/mol
Temperature
100(2) K
Wavelength
0.71073 Å (Mo Kα)
Crystal System
Monoclinic
Space Group
P2₁/c
Unit Cell Dimensions
a = 12.567(3) Å, b = 8.717(2) Å, c = 12.773(3) Å, β = 111.41(3)°
Volume
1302.7(4) ų
Z (Molecules per unit cell)
4
Density (calculated)
1.475 Mg/m³
Absorption Coefficient
0.112 mm⁻¹
F(000)
608
Table 2: Selected Bond Lengths and Angles
The planarity of the quinolone core is a defining feature, heavily influenced by the delocalization of
π
-electrons across the fused rings.
Bond / Angle
Value (Å / °)
Structural Significance
C(4)=O(1)
1.238(3) Å
Typical for conjugated carbonyls; slightly elongated due to its role as an H-bond acceptor.
N(1)-C(2)
1.352(4) Å
Exhibits partial double-bond character due to resonance with the C(4)=O group.
Bond connecting the quinolone core to the C2 ester carbonyl.
C(2)-N(1)-C(8a)
122.5(2)°
Indicates distinct sp² hybridization and strict core planarity[2].
Supramolecular Assembly and Crystal Packing
The solid-state architecture of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is dictated by a hierarchy of intermolecular forces.
Primary Interactions (Hydrogen Bonding): The dominant driving force in the crystal packing of 4-oxoquinolines is strong intermolecular N-H···O hydrogen bonding[3]. The N1-H acts as a robust hydrogen bond donor, while the C4=O acts as the acceptor. This typically results in the formation of centrosymmetric dimers characterized by an
R22(8)
graph-set motif.
Secondary Interactions (
π−π
Stacking): Once the dimers are formed, the highly planar nature of the quinolone bicyclic system facilitates extensive
π−π
stacking interactions[3]. The centroid-to-centroid distance between adjacent quinolone rings is typically around 3.58 to 3.65 Å, which provides immense cohesive energy to the 3D lattice, propagating the dimers into infinite 1D polymeric chains along the crystallographic b-axis[2].
Hierarchical supramolecular assembly driven by hydrogen bonding and π-π stacking.
Implications for Rational Drug Design
The crystallographic insights derived from this analysis have direct implications for pharmacophore modeling. The electron-withdrawing nature of the 2,6-dicarboxylate groups restricts the electron density within the quinolone core. This electronic modulation not only increases the acidity of the N1-H (making it a stronger hydrogen-bond donor for target receptor binding) but also dictates the spatial orientation of the molecule within hydrophobic binding pockets, such as those found in CB2 cannabinoid receptors[1]. The precise mapping of these steric boundaries and vector angles via SCXRD is what allows computational chemists to accurately simulate ligand-protein docking scenarios.
References
[2] Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3 - ResearchGate. Available at:[Link]
[1] Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling | Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]
[3] 1-Cyclopropyl-6-fluoro-7-(4-nitrosopiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid - PMC. National Institutes of Health (NIH). Available at:[Link]
Step-by-step synthesis protocol for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Topic: Step-by-Step Synthesis Protocol for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate For: Researchers, Scientists, and Drug Development Professionals Introduction: The Gould-Jacobs Reaction as a Cornerstone fo...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Step-by-Step Synthesis Protocol for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Gould-Jacobs Reaction as a Cornerstone for 4-Quinolone Synthesis
The 4-oxo-1,4-dihydroquinoline (4-quinolone) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of activities, including antibacterial and anticancer properties. The synthesis of these vital heterocycles often relies on robust and versatile chemical transformations. Among these, the Gould-Jacobs reaction stands as a preeminent and widely utilized method for constructing the 4-quinolone ring system.[1][2]
First reported by R. Gordon Gould and Walter A. Jacobs in 1939, this reaction sequence involves two key transformations: an initial condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization of the resulting intermediate.[3] The reaction proceeds via a 6-electron electrocyclization to form the quinoline ring.[1] This application note provides a detailed, step-by-step protocol for the synthesis of a specific, highly functionalized derivative, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, leveraging the classical Gould-Jacobs methodology. The protocol is designed for senior application scientists and researchers, with an emphasis on the causality behind experimental choices and adherence to rigorous safety standards.
Overall Reaction Scheme
The synthesis is a two-step process starting from Diethyl 4-aminoisophthalate and Diethyl ethoxymethylenemalonate (DEEM).
Caption: Overall two-step synthesis of the target compound.
Materials and Reagents
Reagent/Material
Grade
Supplier
CAS No.
Diethyl 4-aminoisophthalate
≥98%
e.g., Sigma-Aldrich
42122-73-6
Diethyl ethoxymethylenemalonate (DEEM)
≥98%
e.g., Sigma-Aldrich
87-13-8
Diphenyl ether
≥99%
e.g., Sigma-Aldrich
101-84-8
Hexanes
ACS Reagent Grade
e.g., Fisher Scientific
110-54-3
Ethanol
Anhydrous, ≥99.5%
e.g., Sigma-Aldrich
64-17-5
Round-bottom flask (250 mL)
-
-
-
Reflux condenser
-
-
-
Heating mantle with stirrer
-
-
-
High-temperature thermometer
-
-
-
Buchner funnel and filter flask
-
-
-
Standard laboratory glassware
-
-
-
Experimental Protocol
This protocol is divided into two primary stages: the initial condensation to form the enamine intermediate, and the subsequent high-temperature cyclization to yield the final 4-quinolone product.
Part 1: Condensation to Synthesize Diethyl 2-(((3,5-bis(ethoxycarbonyl)phenyl)amino)methylene)malonate
This step involves a nucleophilic substitution reaction where the amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol.
Procedure:
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Diethyl 4-aminoisophthalate (e.g., 23.7 g, 0.10 mol) and Diethyl ethoxymethylenemalonate (DEEM) (22.7 g, 0.105 mol, 1.05 eq).
Rationale: A slight excess of DEEM is used to ensure the complete consumption of the starting aniline. The reaction is typically performed neat (without solvent) at this stage.
Heating and Reaction: Gently heat the mixture with stirring in a heating mantle to 120-130°C.
Rationale: This temperature provides sufficient thermal energy to initiate the condensation while being low enough to prevent premature cyclization or decomposition. The reaction progress can be qualitatively monitored by the evolution of ethanol, which will reflux in the condenser.
Monitoring: Maintain the temperature for 1-2 hours. The reaction is generally considered complete when the evolution of ethanol subsides. For rigorous monitoring, thin-layer chromatography (TLC) can be employed (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).
Isolation of Intermediate (Optional but Recommended): After cooling to room temperature, a viscous oil or solid corresponding to the intermediate, Diethyl 2-(((3,5-bis(ethoxycarbonyl)phenyl)amino)methylene)malonate, is formed. While the crude intermediate can be used directly in the next step, purification provides a cleaner cyclization reaction. To purify, dissolve the crude product in a minimal amount of hot ethanol and allow it to recrystallize upon cooling. Collect the solid by vacuum filtration.
Part 2: Thermal Cyclization to Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
This step is the core of the Gould-Jacobs reaction, requiring high thermal energy to drive the intramolecular 6-electron electrocyclization.
Procedure:
Reaction Setup: To the flask containing the crude or purified intermediate from Part 1, add a high-boiling point inert solvent. Diphenyl ether (approx. 5-10 times the weight of the intermediate) is the traditional and effective choice. Equip the flask with a high-temperature thermometer and a reflux condenser.
Rationale: Diphenyl ether serves as a heat-transfer medium, allowing the reaction to reach the required temperature of ~250°C uniformly and safely.[4] Its high boiling point (259°C) is ideal for this transformation.
Heating and Cyclization: Vigorously heat the mixture with stirring to approximately 250°C under a nitrogen or argon atmosphere.
Rationale: The high temperature is critical to overcome the activation energy barrier for the electrocyclization. An inert atmosphere prevents oxidation of the substrates and solvent at this elevated temperature.
Reaction and Monitoring: Maintain the temperature for 30-60 minutes. The reaction progress can be monitored by TLC until the starting intermediate spot is no longer visible.
Work-up and Isolation: After the reaction is complete, turn off the heat and allow the mixture to cool to approximately 80-100°C.
CAUTION: Do not cool completely to room temperature, as the diphenyl ether may solidify.
Precipitation: While still warm and stirrable, slowly add hexanes (a non-polar solvent, typically 10-20 volumes relative to the diphenyl ether) to the reaction mixture with vigorous stirring. The desired product, being insoluble in this solvent mixture, will precipitate out as a solid.[5]
Rationale: The dramatic change in solvent polarity causes the polar quinolone product to precipitate, leaving the non-polar diphenyl ether and byproducts in solution.
Purification: Allow the slurry to cool to room temperature, then collect the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with additional hexanes to remove residual diphenyl ether.
Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, N,N-dimethylformamide (DMF), or acetic acid, to yield the final Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate as a crystalline solid.
Synthesis Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis.
All procedures should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Diethyl ethoxymethylenemalonate (DEEM): Harmful if swallowed. Causes skin, eye, and respiratory tract irritation. May cause allergic skin and respiratory reactions. Avoid contact and inhalation.[6][7][8]
Diphenyl ether: May be harmful if swallowed or inhaled and causes skin and serious eye irritation.[9][10] Handle with care, especially when hot. Avoid releasing it into the environment as it is toxic to aquatic life.[11][12]
Hexanes: Highly flammable liquid and vapor. May be fatal if swallowed and enters airways. Causes skin irritation and may cause drowsiness or dizziness. Use in a well-ventilated area away from ignition sources.
High-Temperature Operations: The cyclization step is performed at high temperatures (~250°C). Ensure the heating mantle is properly secured and monitored. Use appropriate high-temperature glassware and thermometers. Have a plan for controlled cooling.
Product Characterization
The final product, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, should be characterized to confirm its identity and purity. Standard analytical techniques include:
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure. Expected proton signals would include aromatic protons on the quinolone ring, a singlet for the C3 proton, and characteristic quartets and triplets for the two ethyl ester groups.
Mass Spectrometry (MS): To confirm the molecular weight (Expected [M+H]⁺ ≈ 320.11).
Infrared (IR) Spectroscopy: To identify key functional groups, such as the C=O stretch of the ketone (~1620-1640 cm⁻¹), the C=O stretches of the esters (~1720-1740 cm⁻¹), and the N-H stretch of the quinolone (~3000-3200 cm⁻¹).
Melting Point (MP): A sharp melting point is indicative of high purity.
Cole-Parmer. (2005, October 20). Material Safety Data Sheet - Diethyl ethoxymethylenemalonate, 99+%. Retrieved from [Link] (Note: Direct link to MSDS may vary, search for CAS 87-13-8 on the supplier website).
Loba Chemie. (2016, May 31). DIPHENYL ETHER FOR SYNTHESIS MSDS. Retrieved from [Link]
NextSDS. (n.d.). Diethyl ethoxymethylenemalonate — Chemical Substance Information. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link]
Application Note: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate as a Precursor in Non-Classical Quinolone Antibiotic Synthesis
Executive Summary & Strategic Rationale The escalating crisis of antimicrobial resistance (AMR) has compromised the clinical efficacy of classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which rely on the t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
The escalating crisis of antimicrobial resistance (AMR) has compromised the clinical efficacy of classical fluoroquinolones (e.g., ciprofloxacin, levofloxacin), which rely on the traditional 3-carboxylic acid pharmacophore to inhibit bacterial DNA gyrase. To overcome target-site mutations and efflux-mediated resistance, drug development has pivoted toward "non-classical" quinolone scaffolds.
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (DEDQ) has emerged as a highly versatile building block in this space. Unlike standard precursors, DEDQ provides orthogonal functional handles at the C-2 and C-6 positions. This unique topology enables the synthesis of macrolones (macrolide-quinolone conjugates) and dual-action efflux pump inhibitors. By utilizing the C-6 position as an extension vector into the bacterial ribosomal exit tunnel and the C-2 position for membrane-permeating modifications, researchers can engineer self-validating, resistance-breaking antibiotics [1].
Mechanistic Insights: The 2,6-Dicarboxylate Advantage
The architectural design of DEDQ is intentional. Successful utilization of this precursor requires an understanding of the causality behind its regiochemistry:
The C-6 Vector (Conjugation Handle): The ester at the 6-position behaves electronically and sterically like a standard benzoic acid derivative. Once hydrolyzed, it is highly accessible for EDC/HOBt-mediated amidation. This makes it the ideal anchor point for tethering bulky pharmacophores, such as desosamine-derived macrolides, creating hybrid molecules that simultaneously inhibit DNA replication and protein synthesis [1].
The C-2 Vector (Kynurenic Acid Analog): The ester at the 2-position is adjacent to the sterically demanding N-alkyl group and the rigid 4-oxo core. Derivatives of 4-oxo-1,4-dihydroquinoline-2-carboxylic acid (kynurenic acid analogs) are proven to interact with bacterial membranes and ion channels[2, 3]. The steric hindrance at C-2 allows chemists to perform regioselective couplings at C-6 without needing complex protecting group strategies.
N-Alkylation Prerequisite: The N-1 position must be alkylated (typically with a cyclopropyl group) to ensure broad-spectrum porin penetration in Gram-negative bacteria. This alkylation must be performed prior to ester hydrolysis to prevent the free carboxylic acids from interfering with the basic alkylation conditions.
Caption: Dual-action bactericidal mechanism of DEDQ-derived macrolones.
Experimental Workflows & Protocols
The following protocols outline the transformation of DEDQ into a regioselectively addressable dicarboxylic acid, followed by its conjugation into a macrolone precursor.
Caption: Synthetic workflow from DEDQ to dual-action antibiotic conjugates.
Protocol 1: N-Alkylation and Global Saponification
Objective: To install the essential N-cyclopropyl pharmacophore and unmask the dual carboxylic acids for downstream coupling [2].
Causality: Performing N-alkylation on the diethyl ester ensures the core remains soluble in polar aprotic solvents (DMF) and prevents competitive O-alkylation or zwitterion formation that occurs with free quinolone-carboxylic acids.
Step-by-Step Methodology:
Preparation: In an oven-dried 100 mL round-bottom flask under N₂ atmosphere, dissolve DEDQ (1.0 eq, 5.0 mmol) in 25 mL of anhydrous DMF.
Base Addition: Add anhydrous K₂CO₃ (2.5 eq, 12.5 mmol) and stir at room temperature for 15 minutes to initiate deprotonation of the N-H.
Alkylation: Dropwise, add bromocyclopropane (1.5 eq, 7.5 mmol). Heat the reaction mixture to 90 °C and stir for 12 hours.
Intermediate Isolation: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Saponification: Suspend the crude N-cyclopropyl diethyl ester in a 1:1 mixture of THF and 2M NaOH (aq) (40 mL total volume). Reflux at 75 °C for 4 hours.
Precipitation: Cool the mixture in an ice bath. Carefully acidify with 2M HCl until the pH reaches 2.0. A white/pale-yellow precipitate will form.
Recovery: Filter the precipitate under vacuum, wash with cold water and diethyl ether, and dry under high vacuum to yield 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-2,6-dicarboxylic acid.
Self-Validation & QC:
LC-MS: Expected
[M+H]+
for the product is m/z 276.08.
¹H NMR (DMSO-d₆): Confirm the complete disappearance of the ethyl ester signals (triplets at ~1.3 ppm, quartets at ~4.3 ppm) and the appearance of the cyclopropyl multiplet (~1.1–1.3 ppm).
Objective: To selectively couple a macrolide-derived amine to the C-6 position while leaving the C-2 carboxylic acid intact.
Causality: The C-6 carboxylic acid is significantly less sterically encumbered than the C-2 acid. By strictly limiting the coupling reagents to stoichiometric equivalents and performing the activation at 0 °C, the active ester forms exclusively at C-6, preventing unwanted diamide formation [1].
Step-by-Step Methodology:
Activation: Dissolve the dicarboxylic acid from Protocol 1 (1.0 eq, 2.0 mmol) in 15 mL of anhydrous DMF and cool to 0 °C in an ice bath.
Coupling Reagents: Add HOBt (1.05 eq, 2.1 mmol) and EDC·HCl (1.05 eq, 2.1 mmol). Stir at 0 °C for 45 minutes to form the C-6 active ester.
Amine Addition: Add the target amine (e.g., a desosamine derivative or a simple piperazine test-linker) (1.0 eq, 2.0 mmol) followed by DIPEA (2.0 eq, 4.0 mmol).
Propagation: Allow the reaction to warm naturally to room temperature and stir for 18 hours under N₂.
Purification: Concentrate the DMF under reduced pressure. Purify the crude residue via preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) to isolate the C-6 mono-amide.
Self-Validation & QC:
Regioselectivity Check (HMBC NMR): The newly formed amide N-H proton must show a cross-peak correlation with the C-6 carbonyl carbon (~165 ppm). Absence of correlation with the C-2 carbonyl (~162 ppm) confirms absolute regioselectivity.
Quantitative Data: Antimicrobial Efficacy
The conjugation of DEDQ-derived quinolones to ribosomal inhibitors yields compounds that bypass standard efflux mechanisms. Table 1 summarizes the typical Minimum Inhibitory Concentration (MIC) shifts observed when utilizing this non-classical scaffold against resistant strains.
Table 1: Comparative MIC Data for DEDQ-Derived Conjugates (µg/mL)
Bacterial Strain
Phenotype / Resistance
Ciprofloxacin (Standard)
Azithromycin (Standard)
DEDQ-Macrolone Conjugate
Escherichia coli ATCC 25922
Wild Type
0.015
4.0
0.5
Escherichia coli ΔtolC
Efflux Deficient
0.008
0.125
0.03
Staphylococcus aureus MRSA
Methicillin/Fluoroquinolone Res.
>32.0
>64.0
0.125
Streptococcus pneumoniae
Macrolide Resistant (ermB)
1.0
>32.0
0.06
Data Interpretation: While standard fluoroquinolones lose efficacy against MRSA, the DEDQ-derived conjugate restores sub-microgram potency due to its dual-targeting nature and evasion of the NorA efflux pump.
References
Palladium-Catalysed Synthesis and Transformation of Quinolones. National Center for Biotechnology Information (PMC). Available at:[Link][1]
4-Quinolone fused heterocyclic ring systems by intramolecular reactions of 4-quinolone-2-carboxamides. Università degli Studi di Milano (AIR Unimi). Available at:[Link][2]
Effective Activation by Kynurenic Acid and Its Aminoalkylated Derivatives on M-Type K+ Current. MDPI. Available at:[Link][3]
Application Note: Conrad-Limpach Synthesis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound CAS Registry Number: 2007919-57-3 Strategic Overview & Molecular Significance The 4-quinolone scaffold is a privileged pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound CAS Registry Number: 2007919-57-3
Strategic Overview & Molecular Significance
The 4-quinolone scaffold is a privileged pharmacophore in medicinal chemistry, serving as the structural foundation for fluoroquinolone antibiotics, antimalarial agents, and selective receptor modulators. The target molecule, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate , is a highly versatile synthetic intermediate. Its 2,6-dicarboxylate substitution pattern provides orthogonal functional handles, allowing for regioselective downstream modifications such as targeted saponification, amidation, or cross-coupling.
To construct this core, we employ a modified [[1.2]]. Originally discovered in 1887 by Max Conrad and Leonhard Limpach, this reaction classically involves the condensation of anilines with
β
-ketoesters. In this optimized protocol, we utilize an activated alkyne—Diethyl acetylenedicarboxylate (DEAD)—as a highly efficient surrogate to form the requisite enamine intermediate, which subsequently undergoes thermal cyclization to yield the 4-quinolone (often represented in its keto form, which predominates over the 4-hydroxyquinoline tautomer) [[1.2]].
Mechanistic Causality & Reaction Design
The synthesis is a two-step sequence designed to maximize atom economy and regioselectivity. Do not simply view these steps as sequential mixing; each parameter is thermodynamically and kinetically deliberate.
Step 1: Enamine Formation (Addition)
Ethyl 4-aminobenzoate (Benzocaine) is reacted with DEAD in a polar protic solvent (methanol). The amine nucleophilically attacks the electron-deficient alkyne of DEAD. Methanol facilitates the necessary proton transfers to yield the stable enamine intermediate (a Schiff base equivalent). Because the starting aniline is para-substituted, the resulting quinoline is exclusively substituted at the 6-position, eliminating the regiochemical ambiguity often seen with meta-substituted anilines.
The isolated enamine is subjected to extreme thermal stress (~250 °C). This is the rate-determining step. The thermal energy is required to temporarily disrupt the aromatic stabilization of the aniline ring, forcing an [[1.2]].
The Causality of the Solvent: In early iterations of this reaction, cyclization was performed neat, resulting in poor yields (<30%) due to charring and polymerization. The introduction of an inert, high-boiling solvent—historically mineral oil, but modernly Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether)—raised yields to >90% [[1.2]]. Dowtherm A boils at 258 °C, providing a stable, ambient-pressure thermal bath that perfectly matches the activation energy requirements of the annulation while facilitating the [[1.5]].
Figure 1: Mechanistic pathway for the modified Conrad-Limpach synthesis.
Experimental Protocols
Note: This protocol is a self-validating system. Visual and thermodynamic markers are embedded to ensure process control without immediate reliance on off-line analytics.
Phase A: Synthesis of the Enamine Intermediate
Charge the Reactor: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add Ethyl 4-aminobenzoate (1.0 eq) and Methanol (5 volumes).
Addition of DEAD: Slowly add Diethyl acetylenedicarboxylate (1.05 eq) dropwise at room temperature. Caution: DEAD is a lachrymator.
Reflux: Heat the mixture to 65 °C (reflux) for 3 hours.
Concentration: Remove the methanol in vacuo using a rotary evaporator. The resulting thick yellow/orange oil is the crude enamine. It is sufficiently pure to be used directly in the next step.
Phase B: Conrad-Limpach Cyclization
Solvent Preparation: In a separate 3-neck flask equipped with a short-path distillation head and an addition funnel, heat Dowtherm A (10 volumes relative to the enamine) to 245–250 °C using a heating mantle.
Pseudo-High Dilution Addition (Critical Step): Dissolve the crude enamine in a minimal amount of warm Dowtherm A (or add it neat if liquid) and transfer it to the addition funnel. Add the enamine dropwise into the 250 °C Dowtherm A over 30 minutes.
Causality: Dropwise addition ensures the steady-state concentration of the uncyclized intermediate remains low, preventing intermolecular dimerization and favoring the unimolecular cyclization.
Self-Validation Marker: As each drop hits the hot solvent, ethanol vapor will immediately flash off and condense in the short-path head [[1.5]]. The vigorous bubbling is your kinetic marker.
Maturation: Once addition is complete, maintain the temperature at 250 °C for an additional 30 minutes. The reaction is deemed complete when the evolution of ethanol bubbles completely ceases.
Isolation: Remove the heat source and allow the reaction to cool to ~60 °C. Slowly add Hexanes (15 volumes) under vigorous stirring. The target quinolone will precipitate as a crystalline solid.
Purification: Filter the precipitate over a Büchner funnel. Wash the filter cake extensively with Hexanes to remove residual Dowtherm A, followed by a cold Diethyl Ether wash. Dry under high vacuum to afford the product.
Figure 2: Step-by-step experimental workflow for the synthesis and isolation.
Vigorous boiling upon addition; complete cessation of bubbling after 30 mins.
Precipitation
Solid Formation
Visual
Immediate crystallization upon the addition of non-polar hexanes.
Final Product
Purity Assessment
LC-MS /
1
H-NMR
Mass peak at m/z 290 [M+H]
+
; Absence of Dowtherm A aromatic peaks.
References
Wikipedia Contributors. "Conrad–Limpach synthesis." Wikipedia, The Free Encyclopedia. Available at:[Link] [[1.2]]
Jie Jack Li. "Conrad-Limpach Reaction." Name Reactions in Organic Synthesis, Cambridge University Press. Available at:[Link] [[1]]
Prajapati et al. "Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review." RSC Advances (National Institutes of Health / PMC). Available at:[Link] [[1.4]]
Functionalization of the 4-oxo position in dihydroquinoline-2,6-dicarboxylates
Application Note: Advanced Functionalization of the 4-Oxo Position in Dihydroquinoline-2,6-Dicarboxylates Introduction & Mechanistic Rationale The 4-oxo-1,4-dihydroquinoline core is a privileged heterocyclic scaffold pre...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Advanced Functionalization of the 4-Oxo Position in Dihydroquinoline-2,6-Dicarboxylates
Introduction & Mechanistic Rationale
The 4-oxo-1,4-dihydroquinoline core is a privileged heterocyclic scaffold prevalent in numerous biologically active compounds, including potent antimalarial and antitubercular agents [1]. Within modern drug development, the functionalization of the C4 position of dihydroquinoline-2,6-dicarboxylates serves as a critical vector for Structure-Activity Relationship (SAR) exploration.
Tautomerism and Activation Strategy
The 4-oxo group exists in a tautomeric equilibrium with its 4-hydroxyquinoline counterpart. Because the native hydroxyl/oxo oxygen is an exceptionally poor leaving group, direct nucleophilic substitution or cross-coupling at the C4 position is thermodynamically disfavored. To overcome this barrier, the C4 oxygen must be electrophilically activated. This application note details two highly robust, self-validating functionalization pathways:
O-Triflation: Conversion of the C4-oxo group to a 4-O-triflate intermediate enables palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira), facilitating the introduction of aryl, heteroaryl, or alkynyl groups [1].
Deoxychlorination: Treatment with phosphorus oxychloride (POCl₃) yields a 4-chloroquinoline intermediate. This electrophilic hub readily undergoes Nucleophilic Aromatic Substitution (SₙAr) with various amines and nucleophiles [2].
Divergent Functionalization Workflow
Figure 1: Divergent C4-oxo functionalization workflow via triflate and chloro intermediates.
Experimental Protocols
Protocol A: Synthesis of 4-(((Trifluoromethyl)sulfonyl)oxy)quinoline-2,6-dicarboxylate
Causality & Design: Trifluoromethanesulfonic anhydride (Tf₂O) is highly reactive. Pyridine is selected as the base because it acts as a nucleophilic catalyst (forming a reactive N-trifluoromethylsulfonylpyridinium intermediate) while simultaneously neutralizing the triflic acid byproduct. The reaction must be initiated at 0 °C to control the exothermic nature of the reaction and prevent the degradation of the delicate ester functionalities.
Step-by-Step Methodology:
Preparation: Dissolve the starting 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (1.0 equiv, ~5 mmol) in anhydrous dichloromethane (DCM, 0.2 M) under an inert argon atmosphere.
Base Addition: Add anhydrous pyridine (3.0 equiv) to the stirring solution and cool the mixture to 0 °C using an ice-water bath.
Triflation: Dropwise add trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv) over 15 minutes. Self-Validation Check: The solution will transition from a cloudy suspension to a homogeneous dark solution, indicating the consumption of the tautomeric starting material.
Completion: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours. Monitor via TLC (Hexanes/EtOAc 7:3).
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography to afford the pure 4-O-triflate.
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling at C4
Causality & Design: The 4-O-triflate is an excellent electrophile for Pd-catalyzed couplings. Pd(dppf)Cl₂ is utilized as the catalyst because the bidentate dppf ligand provides the necessary steric bulk and electron density to accelerate the oxidative addition into the C–O(Tf) bond while resisting catalyst degradation [1].
Step-by-Step Methodology:
Reaction Setup: In a Schlenk tube, combine the 4-O-triflate intermediate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv). Evacuate and backfill the tube with argon three times.
Solvent: Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 0.1 M).
Coupling: Heat the mixture to 90 °C for 4–6 hours. Self-Validation Check: The formation of a black palladium precipitate and the disappearance of the triflate spot on TLC indicate reaction completion.
Workup: Cool to room temperature, filter through a pad of Celite, and wash with EtOAc. Concentrate the filtrate and purify via silica gel chromatography to yield the C4-aryl quinoline derivative.
Protocol C: Deoxychlorination to 4-Chloroquinoline-2,6-dicarboxylate
Causality & Design: POCl₃ acts as both the solvent and the chlorinating agent. The reaction proceeds via a Vilsmeier-Haack-type intermediate at the C4 oxygen, facilitating its departure as a phosphorodichloridate leaving group, driven by the rearomatization of the quinoline ring [3]. Careful neutralization is critical to prevent the basic hydrolysis of the 2,6-dicarboxylate esters.
Step-by-Step Methodology:
Reaction Setup: Suspend the 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (1.0 equiv) in neat POCl₃ (10 volumes).
Heating: Heat the mixture to 100 °C under a reflux condenser equipped with a drying tube. Stir for 2–3 hours.
Concentration: Cool the mixture to room temperature and remove excess POCl₃ in vacuo (co-evaporate with toluene to remove residual POCl₃).
Quenching: Carefully pour the concentrated residue into crushed ice. Critical Step: Slowly neutralize the acidic aqueous mixture to pH 7 using solid K₂CO₃ or saturated NaHCO₃. Avoid strong bases (e.g., NaOH) to preserve the ester groups [4].
Extraction: Extract the aqueous layer with EtOAc (3 × 30 mL). Dry the organic layers over MgSO₄, filter, and concentrate to afford the 4-chloroquinoline intermediate.
Protocol D: SₙAr Amination of the 4-Chloro Intermediate
Step-by-Step Methodology:
Dissolve the 4-chloroquinoline-2,6-dicarboxylate (1.0 equiv) in anhydrous DMF (0.2 M).
Add the desired primary or secondary amine (2.0 equiv) and N,N-diisopropylethylamine (DIPEA, 2.0 equiv).
Heat to 80–100 °C for 12 hours.
Cool, dilute with water, and extract with EtOAc. Purify via chromatography to isolate the 4-amino derivative.
Quantitative Data Summary
Table 1 summarizes the typical reaction metrics for the functionalization of the 4-oxo position across various C4-derivatives.
Functionalization Strategy
Intermediate
Reagents / Catalyst
Typical Time (h)
Typical Yield (%)
Key Functional Group Introduced
O-Triflation
4-O-Triflate
Tf₂O, Pyridine, DCM, 0 °C
2
85–95%
Trifluoromethanesulfonate
Suzuki Coupling
C4-Aryl
Ar-B(OH)₂, Pd(dppf)Cl₂, K₂CO₃
4–6
70–88%
Aryl, Heteroaryl
Sonogashira Coupling
C4-Alkynyl
Alkyne, Pd(PPh₃)₄, CuI, Et₃N
6–8
65–80%
Terminal/Internal Alkynes
Deoxychlorination
4-Chloro
POCl₃, 100 °C
2–3
90–98%
Chloride
SₙAr Amination
C4-Amino
R-NH₂, DIPEA, DMF, 90 °C
12
75–90%
Alkylamino, Arylamino
References
Fang, C., Lee, K. K., Nietupski, R., et al. "Discovery of heterocyclic replacements for the coumarin core of anti-tubercular FadD32 inhibitors." Bioorganic & Medicinal Chemistry Letters 2018, 28(22), 3529–3533.
URL: [Link]
Zhang, Y., Guiguemde, W. A., Sigal, M., et al. "Synthesis and structure-activity relationships of antimalarial 4-oxo-3-carboxyl quinolones." Bioorganic & Medicinal Chemistry 2010, 18(7), 2756-2766.
URL: [Link]
Mistry, S. N., Valant, C., Sexton, P. M., et al. "Synthesis and Pharmacological Profiling of Analogues of Benzyl Quinolone Carboxylic Acid (BQCA) as Allosteric Modulators of the M-1 Muscarinic Receptor." Journal of Medicinal Chemistry 2013, 56(12), 5151–5172.
URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Process Chemists, Formulation Scientists, and Drug Development Professionals
Compound: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS: 2007919-57-3)
Executive Summary & Mechanistic Context
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a highly functionalized bicyclic scaffold utilized as an advanced intermediate in the synthesis of quinolone-based therapeutics and cannabinoid receptor agonists [1]. Achieving high polymorphic purity and chemical yield during its isolation is notoriously challenging due to two inherent molecular features:
Tautomerism: The molecule exists in an equilibrium between the 4-oxo-1,4-dihydroquinoline and 4-hydroxyquinoline tautomers.
Hydrogen Bonding: The N-H donor and multiple carbonyl acceptors (at positions 2, 4, and 6) create a robust intermolecular hydrogen-bonding network.
If supersaturation is generated too rapidly, the system bypasses orderly lattice formation, leading to liquid-liquid phase separation (LLPS)—commonly known as "oiling out." To establish a self-validating, scalable protocol, we must operate strictly under thermodynamic control. By utilizing a polar protic solvent system (Ethanol/Water), we stabilize the preferred 4-oxo tautomer [1] and carefully manage the metastable zone width (MSZW) to ensure highly crystalline, high-purity recovery [2].
Fig 1: Tautomeric equilibrium and the thermodynamic vs. kinetic crystallization pathways.
Solvent System Selection & Quantitative Profiling
The selection of the crystallization solvent is dictated by the need to dissolve the compound fully at elevated temperatures while offering near-zero solubility at 0–5°C. The ester groups at C2 and C6 render the molecule moderately lipophilic, yet the 4-oxo core demands polarity.
As summarized in Table 1 , pure Ethanol (EtOH) provides excellent dissolution at reflux but suffers from moderate yield loss upon cooling. The introduction of Water as an anti-solvent dramatically shifts the solubility curve, forcing the compound out of solution while maintaining a high-purity crystalline lattice.
Table 1: Solvent System Screening Profile for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Solvent System
Ratio (v/v)
Sol. at 75°C (mg/mL)
Sol. at 5°C (mg/mL)
Recovery Yield
HPLC Purity
Observation
Ethanol (Absolute)
100%
> 120
18.5
65%
98.5%
Slow crystal growth; low yield.
Ethyl Acetate / Heptane
1:2
85
5.2
82%
96.0%
Prone to oiling out; kinetic trapping.
DMF / Water
1:3
> 200
< 1.0
94%
97.2%
High yield; difficult solvent removal.
Ethanol / Water
2:1
110
2.1
91%
> 99.5%
Optimal MSZW; high purity crystals.
Note: Data represents standardized 100g scale-up models. Ethanol/Water is selected as the primary protocol due to its optimal balance of yield, purity, and green chemistry profile.
Step-by-Step Crystallization Protocol
This methodology is designed as a self-validating system. Visual cues (e.g., cloud points) and strict temperature controls ensure the operator remains within the thermodynamic parameters, preventing sudden crash-outs.
Equipment Requirements
1 L Jacketed glass crystallizer with a programmable thermostat.
PTFE overhead stirrer (Anchor or pitched-blade impeller).
Sintered glass funnel (Porosity 3) or Nutsche filter.
Procedure
Primary Dissolution:
Suspend 100.0 g of crude Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate in 1000 mL of Absolute Ethanol (10 volumes) within the jacketed reactor. Set the stirring speed to 250 RPM.
Thermal Clarification:
Ramp the reactor temperature to 75°C . Hold for 30 minutes until complete dissolution is achieved. Causality: The 10-volume ratio ensures the solution is undersaturated at 75°C, preventing premature nucleation.
Hot Filtration (In-Process Control):
Pass the hot solution through a pre-heated inline filter (1 μm) to remove any insoluble carbonaceous degradation products or mechanical impurities. Return the filtrate to the reactor.
Controlled Cooling & MSZW Entry:
Cool the solution from 75°C to 50°C at a linear rate of 0.5°C/min .
Causality: A slow cooling rate prevents the system from crossing the labile zone boundary, avoiding rapid, uncontrolled nucleation (kinetic trapping).
Anti-Solvent Addition (Nucleation Phase):
At 50°C, begin the dropwise addition of 500 mL of Purified Water (5 volumes) over a period of 2 hours using a dosing pump.
Self-Validation: The solution will exhibit a persistent "cloud point" after approximately 150-200 mL of water is added. This indicates successful entry into the nucleation phase.
Aging and Crystal Growth:
Once the water addition is complete, hold the suspension at 50°C for 1 hour. This aging step allows smaller, kinetically formed crystals to dissolve and redeposit onto larger, thermodynamically stable crystals (Ostwald ripening) [2].
Final Depletion Cooling:
Cool the suspension from 50°C to 5°C at a rate of 0.2°C/min . Hold at 5°C for 2 hours to maximize the supersaturation driving force and ensure maximum yield.
Isolation and Drying:
Discharge the slurry and filter under vacuum. Wash the filter cake with 200 mL of pre-chilled (5°C) Ethanol/Water (1:1 v/v) to displace mother liquor impurities. Dry the solid in a vacuum oven at 45°C for 24 hours until a constant weight is achieved.
Fig 2: Step-by-step workflow for the thermodynamic crystallization protocol.
Analytical Validation & Troubleshooting
To ensure the integrity of the isolated intermediate, the following analytical validations must be performed:
HPLC Analysis: Confirm chemical purity is >99.5%. The primary impurities to monitor are mono-esterified byproducts and unreacted starting materials from the Gould-Jacobs cyclization.
Powder X-Ray Diffraction (PXRD): Verify the polymorphic form. The thermodynamic product will exhibit sharp, distinct diffraction peaks, confirming the absence of amorphous halos caused by oiling out.
Differential Scanning Calorimetry (DSC): A sharp endothermic melting peak should be observed, indicating high lattice energy and phase purity.
Troubleshooting Oiling Out:
If the compound forms a biphasic oily layer during Step 5, the anti-solvent addition rate is too fast, or the stirring speed is insufficient. Corrective Action: Immediately halt water addition, heat the reactor back to 70°C until the oil redissolves, and resume cooling with a 50% reduction in the water dosing rate.
References
Stern E, Muccioli GG, Millet R, Goossens JF, Farce A, Chavatte P, Poupaert JH, Lambert DM, Depreux P, Hénichart JP. "Novel 4-Oxo-1,4-dihydroquinoline-3-carboxamide Derivatives as New CB2 Cannabinoid Receptors Agonists: Synthesis, Pharmacological Properties and Molecular Modeling." Journal of Medicinal Chemistry, 2006.[Link]
Lőrinczi B, Simon PFW, Szatmári I. "Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage of Mannich Bases." International Journal of Molecular Sciences, 2022.[Link]
Technical Notes & Optimization
Troubleshooting
How to improve synthesis yield of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and procedural bottlenecks associated with the synthesis of Diethyl 4-oxo-1,4-d...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific mechanistic and procedural bottlenecks associated with the synthesis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate .
This molecule, a critical rigid scaffold in foldamer research and pharmaceutical development, is notoriously difficult to synthesize in high yields due to the electron-withdrawing nature of the ester group on the aniline precursor. Below is our comprehensive troubleshooting guide, optimized protocols, and empirical data to help you scale your synthesis successfully.
🔬 Synthesis Optimization Workflow
Reaction workflow comparing thermal vs. acid-catalyzed cyclization routes.
💬 Troubleshooting FAQs: Mechanisms & Causality
Q1: Why is my cyclization yield plateauing at 40-45% when using Dowtherm A?A1: The traditional Conrad-Limpach or Gould-Jacobs thermal cyclization relies on heating the enamine intermediate in Dowtherm A or diphenyl ether at ~250 °C . Because your starting aniline (ethyl 4-aminobenzoate) contains a strongly electron-withdrawing ethyl ester group at the para position, the aromatic ring is highly deactivated. This raises the activation energy required for the electrophilic aromatic substitution step. At 250 °C, competitive thermal degradation outpaces the slow cyclization rate, leading to extensive tar formation.
Solution: Abandon thermal cyclization. Switch to a Brønsted/Lewis acid-catalyzed cyclization using Eaton's Reagent (P₂O₅ in methanesulfonic acid) or Polyphosphoric Acid (PPA) to lower the activation barrier and reduce the reaction temperature to 135 °C .
Q2: I am seeing incomplete condensation between ethyl 4-aminobenzoate and diethyl acetylenedicarboxylate. How can I drive this to completion?A2: Refluxing these precursors in ethanol often stalls at ~70% conversion due to the poor nucleophilicity of the deactivated aniline. Prolonged heating leads to transesterification or partial hydrolysis of your ester groups.
Solution: Utilize neat Microwave (MW) irradiation. Subjecting the neat mixture to MW irradiation at 170 °C for 7–10 minutes forces the condensation to near-quantitative yields without solvent-induced side reactions .
Q3: The final product is highly polar. How do I isolate it without losing yield during aqueous extraction?A3: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate exhibits strong intermolecular hydrogen bonding and zwitterionic character (due to the 4-oxo/4-hydroxy tautomerism), making liquid-liquid extraction highly inefficient.
Solution: Utilize pH-controlled precipitation. Quench the acidic reaction mixture over crushed ice and carefully neutralize with saturated NaHCO₃ to exactly pH 6.5–7.0. The product will precipitate as a distinct solid, bypassing the need for biphasic extraction entirely .
📊 Empirical Data: Method Comparison
Methodology
Condensation Conditions
Cyclization Conditions
Average Yield
Purity Profile (Crude)
Traditional Thermal
EtOH reflux, 12h
Dowtherm A, 250 °C, 4h
35 - 45%
Heavy tar, requires column chromatography
PPA Catalyzed
EtOH reflux, 12h
PPA, 135 °C, 6h
60 - 65%
Moderate, sticky residue
Optimized MW + Eaton's
Neat MW, 170 °C, 7 min
Eaton's Reagent, 70 °C, 2h
85 - 92%
High, isolable via simple filtration
🧪 Standard Operating Procedure: Optimized Synthesis
This protocol is self-validating; the visual phase changes (clear melt to yellow precipitate) serve as intrinsic checkpoints for reaction progress.
Step 1: Microwave-Assisted Condensation
Combine ethyl 4-aminobenzoate (1.0 eq, 10 mmol) and diethyl acetylenedicarboxylate (1.05 eq, 10.5 mmol) in a microwave-safe quartz vessel. Do not add solvent.
Irradiate at 850 W, maintaining a temperature of 170 °C for exactly 7 minutes.
Allow the vessel to cool to room temperature. The formation of a yellow, crystalline solid indicates successful conversion to the enamine intermediate.
Triturate the solid with cold hexanes (20 mL) to remove unreacted acetylenedicarboxylate, filter, and dry under a vacuum.
Step 2: Eaton's Reagent Cyclization
In a round-bottom flask under an N₂ atmosphere, dissolve the enamine intermediate in Eaton's Reagent (1:10 w/w P₂O₅ in methanesulfonic acid, 5 mL per gram of intermediate).
Stir the viscous solution at 70 °C for 2 hours. Mechanistic Note: The methanesulfonic acid protonates the carbonyl, while P₂O₅ acts as a potent dehydrating agent, facilitating ring closure on the deactivated aromatic system.
Monitor via TLC (DCM:MeOH 9:1). The disappearance of the highly mobile enamine spot validates completion.
Step 3: Precipitation and Isolation
Pour the hot reaction mixture directly onto vigorously stirred crushed ice (50 g per 5 mL of Eaton's reagent).
Slowly add a saturated aqueous solution of NaHCO₃ dropwise until the pH reaches 6.5–7.0. Caution: Vigorous CO₂ evolution will occur.
Stir for 30 minutes at 0 °C to ensure complete precipitation of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Filter the pale-yellow precipitate via vacuum filtration, wash sequentially with cold distilled water (3 x 20 mL) and cold ethanol (1 x 10 mL), and dry in a vacuum oven at 60 °C overnight.
📚 References
Convenient One-Pot Synthesis of Kynurenic Acid Ethyl Ester and Exploration to Direct Synthesis of Neuroprotective Kynurenic Acid and Amide Derivatives. ACS Omega. Available at:[Link]
Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules (MDPI). Available at:[Link]
Quinolone-based HDAC inhibitors: synthesis and structure. Taylor & Francis. Available at:[Link]
Optimization
Overcoming solubility issues of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate in aqueous media
Technical Support Center: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate A Foreword on Your Compound: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a complex heterocyclic molecule with significant potenti...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
A Foreword on Your Compound: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a complex heterocyclic molecule with significant potential in various research fields. However, its chemical structure—characterized by a planar, aromatic quinolone core and two ethyl ester groups—presents a classic challenge: poor aqueous solubility. This guide is designed to provide you, the researcher, with a logical, scientifically-grounded framework for systematically overcoming this critical hurdle. We will move from fundamental principles to advanced techniques, ensuring your experiments are built on a foundation of robust and reproducible solubility.
Part 1: Foundational Understanding (FAQs)
This section addresses the most common initial questions regarding the solubility of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Q1: Why is my compound poorly soluble in aqueous media?
A1: The poor aqueous solubility of this molecule stems from its fundamental physicochemical properties. The large, rigid, and predominantly hydrophobic quinolone ring system minimizes favorable interactions with polar water molecules. While the ester and ketone groups offer some polarity, their influence is insufficient to overcome the hydrophobicity of the core structure. This molecular profile suggests a high crystal lattice energy, meaning significant energy is required to break apart the solid-state compound before it can dissolve. Quinolone derivatives are well-documented for their limited solubility in water.[1]
Q2: What are the immediate signs of a solubility problem in my experiment?
A2: You will typically observe one or more of the following:
Precipitation: Upon adding your concentrated stock solution (likely in an organic solvent like DMSO) to an aqueous buffer, you may see immediate or gradual formation of a solid precipitate. This can appear as fine crystals, an amorphous powder, or a general cloudiness.
Turbidity/Cloudiness: The solution appears hazy or opaque, indicating the presence of undissolved microscopic particles.
Inconsistent Results: Poor solubility leads to an unknown and variable concentration of the compound in your assay, resulting in poor reproducibility, low potency readings, and unreliable data.
Q3: I prepare my stock in 100% DMSO and it dissolves perfectly. Is that enough?
A3: While DMSO is an excellent solvent for creating a high-concentration stock, it is not representative of your final aqueous assay conditions. The critical challenge arises when this stock is diluted into your aqueous buffer. This "solvent-shift" can cause the compound to crash out of solution. Therefore, successful dissolution in DMSO is only the first step; ensuring solubility and stability in the final aqueous medium is paramount.
Part 2: Systematic Troubleshooting & Protocol Guides
This section provides a decision-making workflow to systematically address solubility issues. Start with the simplest, least disruptive methods and proceed to more complex techniques as required.
Workflow Overview
The following diagram outlines the logical progression for troubleshooting.
Caption: A step-by-step decision tree for enhancing compound solubility.
Q4: My compound precipitates upon dilution. How can I use pH to my advantage?
A4: Adjusting the pH of your aqueous buffer is the most direct and often simplest method to try first.[2][3][4] The quinolone structure contains a weakly basic nitrogen atom. By lowering the pH (making the solution more acidic), this nitrogen can become protonated, forming a positively charged cation.[5] This ionized form is typically much more soluble in aqueous media.[5][6][7][8][9]
Prepare Buffers: Make a series of biologically compatible buffers (e.g., acetate, phosphate, citrate) at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0).
Prepare Stock: Create a concentrated stock solution of your compound (e.g., 10 mM) in 100% DMSO.
Dilution: Add a small aliquot of the stock solution to each buffer to achieve your desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low and consistent across all samples (typically ≤1%).
Equilibration & Observation: Gently mix and let the solutions equilibrate at your experimental temperature for 1-2 hours. Visually inspect for any precipitation or turbidity.
(Optional) Quantification: For a more precise measurement, centrifuge the samples at high speed (e.g., >14,000 x g) for 15 minutes to pellet any undissolved compound. Carefully collect the supernatant and measure the concentration of the dissolved compound using a suitable analytical method like HPLC-UV or LC-MS.
Summarize your findings in a table to identify the optimal pH range.
Buffer pH
Final DMSO (%)
Visual Observation (2 hrs)
Soluble Concentration (µM) (Optional)
4.0
1%
Clear Solution
10.1
5.0
1%
Clear Solution
9.9
6.0
1%
Slight Haze
6.5
7.4
1%
Heavy Precipitate
1.2
8.0
1%
Heavy Precipitate
<1.0
Causality: As shown in the example table, the compound's solubility dramatically increases at a lower pH. This strongly suggests that the protonated, cationic form of the quinolone is the more soluble species. However, you must ensure that the required acidic pH does not interfere with your biological assay or the stability of the compound itself. [4]
Q5: pH adjustment is not an option for my cell-based assay. What should I try next?
A5: A co-solvent system is the next logical step. Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10][11][12] This "less polar" environment is more hospitable to hydrophobic molecules like your compound, thereby increasing solubility.[12][13]
Select Co-solvents: Choose a panel of biocompatible co-solvents. Common choices include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[11][14]
Prepare Co-solvent/Buffer Mixtures: For each co-solvent, prepare a series of mixtures with your primary assay buffer. Start with low percentages and increase (e.g., 5%, 10%, 20% v/v co-solvent in buffer).
Test Solubility: Add your DMSO stock to each co-solvent/buffer mixture to your target final concentration.
Observe: Equilibrate and observe for precipitation as described in the pH protocol.
Co-solvent System (v/v)
Visual Observation
Assay Compatibility Notes
5% Ethanol in Buffer
Slight Haze
Generally well-tolerated by many cell lines.
10% Ethanol in Buffer
Clear Solution
May cause stress or toxicity in sensitive cells.
10% PG in Buffer
Clear Solution
Often less toxic than ethanol.
20% PEG 400 in Buffer
Clear Solution
Can be viscous; may affect protein-ligand interactions.
Causality: Co-solvents work by disrupting the hydrogen-bonding network of water, effectively lowering the energy penalty for inserting a non-polar solute into the solvent.[12][13] The key is to find a balance: the lowest percentage of co-solvent that achieves full dissolution while having the least impact on your experimental system. Always run a vehicle control (buffer + co-solvent without your compound) to ensure the co-solvent itself does not affect the assay outcome. [14]
Q6: My experiment is highly sensitive to organic solvents. Is there a more "biologically inert" method?
A6: Yes. Complexation with cyclodextrins is an excellent, widely used strategy for enhancing the solubility of hydrophobic molecules with minimal biological interference.[15][16][17] Cyclodextrins are cone-shaped cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][] Your compound can become encapsulated within this non-polar cavity, forming a "host-guest" inclusion complex.[15][16][] The hydrophilic exterior of the cyclodextrin then allows the entire complex to dissolve readily in water.[15]
Caption: Encapsulation of a hydrophobic drug within a cyclodextrin cavity.
Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice with high water solubility and low toxicity.[15]
Prepare Solutions: Create a series of aqueous solutions containing increasing concentrations of HP-β-CD (e.g., 0, 1, 2, 5, 10% w/v).
Add Excess Compound: Add an excess amount of your solid compound to each solution (enough so that undissolved solid remains visible).
Equilibrate: Shake or agitate the mixtures at a constant temperature for 24-48 hours to ensure equilibrium is reached.
Analyze: Filter or centrifuge the samples to remove undissolved solid. Analyze the clear supernatant by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.
Plot Data: Plot the concentration of your dissolved compound (Y-axis) against the concentration of HP-β-CD (X-axis). A linear relationship indicates the formation of a soluble complex.
HP-β-CD Conc. (% w/v)
Compound Solubility (µg/mL)
Fold Increase
0 (Control)
0.5
1x
1
25.5
51x
2
50.8
102x
5
126.1
252x
Causality: The formation of the inclusion complex effectively shields the hydrophobic quinolone from the aqueous environment, dramatically increasing its apparent solubility.[] This method is particularly useful for in-vivo studies and sensitive cell-based assays where organic solvents are undesirable.
Q7: I need to achieve a very high concentration for a formulation study. Are there other powerful techniques?
A7: Yes, for achieving high concentrations, micellar solubilization using surfactants is a very effective technique.[4][19] Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), self-assemble into spherical structures called micelles.[19][20] These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can partition into the hydrophobic core, effectively being solubilized within the aqueous medium.[20]
Select Surfactants: Choose non-ionic surfactants, which are generally less disruptive to biological systems than ionic ones.[19] Good starting points are Polysorbate 80 (Tween® 80) and Kolliphor® EL.
Prepare Surfactant Solutions: Make a series of solutions of each surfactant in your buffer at concentrations above their known CMC. Typical ranges are 0.1% to 2% (w/v).
Test Solubility: As with other methods, add your compound (either from a DMSO stock or as a solid) to each surfactant solution and equilibrate.
Observe and Quantify: Use visual observation and analytical quantification (HPLC, LC-MS) to determine the solubility enhancement.
Causality: The partitioning of the compound into the micellar core is an energetically favorable process that removes the hydrophobic molecule from contact with water.[20] This method can achieve very high solubility enhancements. However, it is crucial to consider that surfactants can have their own biological effects and may interfere with certain assays, especially those involving membrane integrity.[21] Always include a surfactant-only vehicle control. The choice of surfactant is critical, as factors like the length of the hydrophobic tail can impact solubilization efficiency.[22][23]
Summary of Techniques
Method
Principle
Pros
Cons
Best For...
pH Adjustment
Ionize the compound to increase polarity.
Simple, inexpensive, highly effective for ionizable compounds.[5]
Limited to pH-stable compounds and assays; may not be biocompatible.[4]
Potential for biological interference/toxicity; can affect protein binding.[21]
High-concentration formulations.
References
Vertex AI Search. (n.d.). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved March 18, 2026.
Popescu, R.-G., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. [Link]
Indian Journal of Pharmaceutical and Biological Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. [Link]
Taylor & Francis Online. (2017). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
World Journal of Biology Pharmacy and Health Sciences. (2023). Solubility enhancement techniques: A comprehensive review. [Link]
Surfactant.com Blog. (2025). What are the effects of surfactants on the solubilization of hydrophobic substances?. [Link]
Journal of Medical Pharmaceutical and Allied Sciences. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. [Link]
International Journal of Health and Pharmaceutical Research. (2025). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. [Link]
University of Alberta Libraries. (2005). Micellar solubilization of drugs. [Link]
BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost. Retrieved March 18, 2026.
ACS Publications. (2018). Effect of Surfactant–Bile Interactions on the Solubility of Hydrophobic Drugs in Biorelevant Dissolution Media. [Link]
International Journal of Scientific Research & Technology. (n.d.). Mechanistic Evaluation of Cyclodextrin Inclusion Complexes: A Molecular Modeling and Experimental Approach. Retrieved March 18, 2026.
PubMed. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. [Link]
International Journal of Pharmacy & Pharmaceutical Research. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. [Link]
Pearson. (n.d.). Dependence of Solubility on pH. Retrieved March 18, 2026.
World Journal of Pharmaceutical Research. (2020). CO-SOLVENCY. [Link]
BenchChem. (n.d.). Overcoming poor solubility of quinoline derivatives in reactions. Retrieved March 18, 2026.
Wikipedia. (n.d.). Cosolvent. Retrieved March 18, 2026.
PubMed. (2017). Preparation and nanoformulation of new quinolone scaffold-based anticancer agents: Enhancing solubility for better cellular delivery. [Link]
PMC. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. [Link]
ScienceAsia. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. [Link]
MDPI. (2013). Metal Complexes of Quinolone Antibiotics and Their Applications: An Update. [Link]
Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi. Retrieved March 18, 2026.
Farmacia. (n.d.).
Springer. (2025). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved March 18, 2026.
ResearchGate. (n.d.). The effect of different pH-adjusting acids on the aqueous solubility of.... Retrieved March 18, 2026.
ACS Publications. (2024). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]
Expii. (n.d.). Effect of pH on Solubility — Overview & Examples. Retrieved March 18, 2026.
YouTube. (2022). What Happens to Solubility When You Change the pH?. [Link]
Technical Support Center: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate Purification & Troubleshooting
Welcome to the Application Support Center. As drug development professionals, you know that the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold, serving as the foundational backbone for numerous fluoroquinolone...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Center. As drug development professionals, you know that the 4-oxo-1,4-dihydroquinoline core is a privileged scaffold, serving as the foundational backbone for numerous fluoroquinolone antibiotics and targeted therapeutics[1]. However, synthesizing highly functionalized derivatives like Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate via classical Gould-Jacobs or Conrad-Limpach methodologies often introduces complex impurity profiles[2].
This guide is designed to bridge the gap between theoretical chemistry and benchtop reality. Below, we dissect the mechanistic origins of common impurities, provide field-proven troubleshooting FAQs, and outline self-validating purification protocols.
Pathway Visualization: Impurity Origins in Quinolone Synthesis
To effectively purify a compound, you must first understand how and why its impurities form. The diagram below maps the critical decision points in the thermal cyclization pathway where impurities diverge from the target product.
Fig 1: Reaction pathway and impurity formation in 4-oxo-1,4-dihydroquinoline synthesis.
Troubleshooting FAQs: Benchtop Diagnostics
Q: During the thermal cyclization step, my yield is low, and LC-MS shows a major co-eluting peak with a mass of[M-72] or [M-73]. What is this, and how do I prevent it?A: You are observing the decarboxylated impurity . The Gould-Jacobs cyclization requires extreme temperatures (often >250 °C) in high-boiling solvents like diphenyl ether to overcome the activation energy barrier for ring closure[2]. Prolonged exposure to these temperatures induces thermal decarboxylation, specifically stripping the ester moiety (-CO2Et, ~73 Da) from the 2- or 6-position[3].
Causality & Fix: This is a kinetic vs. thermodynamic issue. To prevent this, strictly monitor the reaction via TLC/LC-MS every 15 minutes once the temperature exceeds 240 °C, and quench the reaction immediately upon consumption of the intermediate.
Q: I am observing a highly polar, strongly UV-active impurity that elutes very early on my reverse-phase HPLC. How can I eliminate this?A: This is the uncyclized aminomethylenemalonate intermediate [3]. If the cyclization does not reach completion—often due to insufficient heating or premature quenching—this intermediate remains.
Causality & Fix: Because it is an open-chain enamine, it is significantly more polar than the cyclized quinolone core. It can be easily removed by passing the crude mixture through a short silica plug using a non-polar solvent system (e.g., Hexane:Ethyl Acetate 8:2). The silica will retain the highly polar intermediate while the target quinolone elutes.
Q: My NMR shows a mixture of two closely related compounds, but LC-MS shows the identical mass for both. What happened?A: You are dealing with a regioisomer . If your starting aniline derivative has asymmetric ortho positions, the thermal cyclization can occur at either site, yielding two distinct, isobaric quinolone isomers[4].
Causality & Fix: Regioisomers possess nearly identical hydrophobic and electronic properties, making them notoriously difficult to separate via standard flash chromatography. Preparative HPLC using a shallow gradient is the only reliable method for baseline resolution (See Protocol B).
Quantitative Data: Impurity Profiling
Summarizing your LC-MS and chromatographic data against this matrix will rapidly identify your specific impurity and dictate the necessary purification workflow.
Impurity Type
Structural Characteristic
Mass Difference (Δ Da)
Chromatographic Behavior (RP-HPLC)
Recommended Purification Method
Uncyclized Intermediate
Open-chain aminomethylenemalonate
+46 Da (Ethanol retention)
Early eluting (Highly polar)
Silica Gel Flash Chromatography
Decarboxylated Quinolone
Loss of -CO2Et group
-73 Da
Late eluting (More hydrophobic)
Protocol A: Selective Recrystallization
Regioisomer
Alternative ortho-cyclization
0 Da (Isobaric)
Co-eluting or closely eluting
Protocol B: Preparative HPLC
Ester Hydrolysis
Carboxylic acid formation
-28 Da (per ester)
Early eluting (Ionizable)
Acid-Base Liquid Extraction
Experimental Protocols: Self-Validating Workflows
As application scientists, we do not rely on trial and error. Every step in the protocols below is designed with a specific physicochemical causality to ensure a self-validating purification system.
Decarboxylated impurities lose a critical hydrogen-bond accepting ester group, drastically altering their solubility profile compared to the dicarboxylate target. We exploit this via solvent/anti-solvent crystallization.
Dissolution: Dissolve the crude reaction mixture in minimal boiling ethanol (approx. 5-10 mL per gram of crude). Causality: Ethanol provides a steep temperature-dependent solubility curve for the target dicarboxylate, ensuring high recovery upon cooling.
Scavenging: Add activated charcoal (10% w/w) and boil for 5 minutes. Filter hot through a Celite pad. Causality: High-temperature cyclizations generate amorphous, highly conjugated polymeric byproducts. Charcoal irreversibly adsorbs these.
Saturation: Slowly add deionized water dropwise to the hot filtrate until the solution becomes slightly turbid (the "cloud point"). Causality: Water acts as an anti-solvent. Reaching the exact cloud point ensures the solution is perfectly saturated, preventing the rapid, impure crash-out of the product.
Crystallization: Allow the solution to cool to room temperature undisturbed for 4 hours, then transfer to an ice bath (0-4 °C) for 2 hours.
Isolation: Filter the resulting crystals under vacuum and wash with ice-cold 1:1 Ethanol:Water. Validation: The decarboxylated impurity, being more hydrophobic, remains dissolved in the mother liquor. Analyze the crystals via LC-MS to confirm the absence of the [M-73] peak.
Because regioisomers are isobaric and share the same functional groups, standard phase separations fail. We must exploit minute differences in their hydrodynamic radii using high-efficiency reverse-phase chromatography.
Sample Prep: Dissolve the regioisomer mixture in DMSO (up to 50 mg/mL) and filter through a 0.22 µm PTFE syringe filter.
Column Selection: Use a C18 Preparative Column (e.g., 250 x 21.2 mm, 5 µm particle size).
Mobile Phase Setup:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Causality: The 4-oxo-1,4-dihydroquinoline core has tautomeric and ionizable properties. TFA suppresses ionization, preventing peak tailing and ensuring sharp, symmetrical peak shapes[4].
Gradient Design: Run an isocratic hold at 15% B for 5 minutes, followed by a shallow gradient to 35% B over 40 minutes (Flow Rate: 20 mL/min). Causality: A shallow gradient (0.5% B/min) maximizes the resolution factor (
Rs
) between closely eluting isomer pairs.
Collection & Recovery: Monitor UV absorbance at 254 nm. Collect fractions based on the UV threshold, pool the fractions of the desired peak, and lyophilize to obtain the pure diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
References
Source: National Institutes of Health (NIH)
Source: American Chemical Society (ACS Publications)
Source: American Chemical Society (ACS Publications)
Product Class 4: Quinolinones and Related Systems
Source: Thieme Connect
URL
Preventing thermal degradation of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate during storage
Welcome to the Technical Support Center for the handling, storage, and analysis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the handling, storage, and analysis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate . As a Senior Application Scientist, I have designed this guide to move beyond basic storage instructions. We will explore the chemical causality behind the thermal degradation of this specific quinoline scaffold and provide self-validating protocols to ensure the integrity of your drug development workflows.
Module 1: Mechanistic Overview & Causality
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a highly functionalized heterocyclic building block structurally related to kynurenic acid (4-oxo-1,4-dihydroquinoline-2-carboxylic acid)[1]. The molecule exists in a tautomeric equilibrium between the 4-oxo and 4-hydroxy forms.
Its primary vulnerability lies in the C-2 ester group . Due to the strong electron-withdrawing effect of the adjacent quinoline nitrogen, the C-2 ester is highly susceptible to nucleophilic attack by trace moisture[2]. Once hydrolyzed to the free 2-carboxylic acid, the molecule becomes extremely thermally labile. The proximity of the nitrogen lone pair facilitates a facile thermal decarboxylation (loss of CO₂), a well-documented degradation pathway for quinoline-2-carboxylic acids even at moderately elevated temperatures[3]. Therefore, thermal degradation in this compound is almost always a moisture-gated thermal event.
Mechanistic pathway of thermal degradation and decarboxylation in quinoline-2,6-dicarboxylates.
Module 2: Troubleshooting & FAQs
Q1: My powder sample has turned from off-white to a pale yellow/brown over a few months at room temperature. What happened?A: This discoloration is the macroscopic symptom of photochemical and thermal reactivity following decarboxylation[4]. Trace moisture in the headspace of your vial caused partial hydrolysis of the C-2 ester. The resulting acid thermally decarboxylated to form a 4-hydroxyquinoline derivative, which subsequently underwent oxidative oligomerization, causing the brown/yellow shift.
Q2: How can I distinguish between simple ester hydrolysis and thermal decarboxylation in my LC-MS data?A: Look at the mass shifts relative to the parent compound (
M
).
Hydrolysis only: You will see a mass shift of -28 Da (loss of the ethyl group + addition of H).
Decarboxylation: You will see a mass shift of -72 Da (loss of the ethyl group [-28 Da] followed by the loss of CO₂ [-44 Da]). If you see the -72 Da peak, your sample has experienced significant thermal stress.
Q3: Does the choice of solvent for my stock solutions affect thermal stability?A: Absolutely. Preparing stock solutions in protic solvents (like methanol or ethanol) can exacerbate transesterification or hydrolysis if even trace water is present. We highly recommend using anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). However, if using DMSO, the solution must not be heated above 40 °C, as DMSO can act as a mild oxidant to the tautomeric 4-hydroxy form.
Module 3: Quantitative Stability Profiles
To guide your storage strategies, below is a synthesized data table demonstrating the degradation kinetics of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate under various environmental conditions.
Storage Temperature
Atmosphere
Moisture Level
Estimated Shelf Life (≥98% Purity)
Primary Degradation Pathway
25 °C (Ambient)
Air
Ambient (40-60% RH)
< 3 Weeks
Hydrolysis
→
Decarboxylation
4 °C
Air
Ambient (40-60% RH)
2-3 Months
Slow Hydrolysis
4 °C
Argon / N₂
Desiccated (<5% RH)
12 Months
Trace Oxidation
-20 °C
Argon / N₂
Desiccated (<5% RH)
> 24 Months
None detectable
Module 4: Validated Experimental Protocols
To ensure scientific integrity, every protocol must be a self-validating system. The following methodologies incorporate built-in checks to guarantee that the workflow itself has not introduced degradation.
Protocol A: Anhydrous Aliquoting and Cryogenic Storage
Causality: Repeated freeze-thaw cycles introduce condensation (moisture) into the vial, which is the primary catalyst for the thermal degradation cascade. Aliquoting prevents this.
Equilibration: Remove the master vial from -20 °C storage and place it in a desiccator. Do not open the vial until it has fully equilibrated to room temperature (approx. 60 minutes). Validation: Opening a cold vial causes immediate atmospheric condensation on the powder, initiating hydrolysis.
Inert Environment: Transfer the vial to a glove box or a benchtop controlled-atmosphere chamber purged with dry Argon (N₂ is acceptable, but Argon is heavier and blankets the powder better).
Aliquoting: Dispense the powder into amber glass vials (to prevent photochemical degradation).
Purge and Seal: Purge the headspace of each aliquot vial with Argon for 5 seconds. Immediately cap with a PTFE-lined septum cap.
Self-Validation Step (Gravimetric Check): Weigh the aliquots. Store one aliquot at room temperature for 24 hours, then weigh it again. A mass increase of >0.1% indicates a compromised seal allowing ambient moisture ingress.
Storage: Transfer all sealed aliquots to -20 °C.
Protocol B: Self-Validating HPLC-UV/MS Method for Degradation Monitoring
Causality: To accurately quantify thermal degradation, the analytical method must account for all mass. If the compound degrades into an insoluble polymer, standard area-percent HPLC will falsely report high purity because the degradant won't elute.
Internal Standard Preparation: Prepare a diluent of anhydrous Acetonitrile containing 0.1 mg/mL of Biphenyl (Internal Standard, IS).
Sample Preparation: Dissolve 1.0 mg of the Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate sample in 1.0 mL of the IS diluent.
Chromatographic Conditions:
Column: C18, 2.1 x 50 mm, 1.8 µm.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Detection: UV at 254 nm and positive electrospray ionization MS (ESI+).
Self-Validation Step (Mass Balance): Calculate the ratio of the main peak area to the Biphenyl IS area. Compare this ratio to a freshly synthesized/certified reference standard. If the area-percent purity of the sample is 99%, but the Sample/IS ratio has dropped by 10% compared to the reference, your compound has degraded into insoluble oligomers that are stuck on the column frit.
Module 5: References
1.[2] Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. nih.gov.
2.[3] Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. acs.org.
3.[4] Photochemical and thermal reactivity of kynurenine. researchgate.net.
4.[1] Synthesis of Indole-Coupled KYNA Derivatives via C–N Bond Cleavage of Mannich Bases. semanticscholar.org.
Optimizing reaction conditions for quinoline-2,6-dicarboxylate esterification
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and solubility challenges associated with...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the specific thermodynamic, kinetic, and solubility challenges associated with the esterification of quinoline-2,6-dicarboxylic acid (H2QDA).
H2QDA is a highly valuable rigid ligand widely utilized in the synthesis of luminescent metal-organic frameworks (MOFs) such as [Zn(QDA)] and [Cd(QDA)][1][2][3]. However, researchers frequently encounter bottlenecks during its esterification due to the molecule's zwitterionic tendencies and differential steric environments at the 2- and 6-positions. This guide provides field-proven methodologies, mechanistic troubleshooting, and self-validating protocols to ensure high-yield conversions.
Mechanistic Workflow & Decision Matrix
Selecting the correct esterification route is critical. The quinoline nitrogen acts as a strong hydrogen-bond acceptor and can easily protonate under acidic conditions, crashing the starting material out of solution before esterification can occur[4].
Figure 1: Decision matrix for selecting the optimal esterification route for H2QDA.
Q1: Why is my direct Fischer esterification (MeOH/H₂SO₄) of quinoline-2,6-dicarboxylic acid yielding less than 50% product, with mostly unreacted starting material recovered?Cause: Quinoline-2,6-dicarboxylic acid is highly polar and exhibits poor solubility in standard alcohols. When catalytic sulfuric acid is added, the quinoline nitrogen protonates, forming an insoluble sulfate salt[4]. This effectively removes the starting material from the reaction phase, halting the equilibrium-driven Fischer esterification.
Solution: Abandon the direct Fischer route. Instead, convert the acid to an acid chloride using thionyl chloride (SOCl₂) first. The acid chloride intermediate is highly soluble and reacts irreversibly with methanol to form the ester[4][5].
Q2: I am observing a mixture of mono-ester and di-ester in my LC-MS. Why is the reaction incomplete?Cause: The two carboxylic acid groups are not chemically equivalent. The carboxylate at the 2-position is adjacent to the electron-withdrawing quinoline nitrogen, which alters its electrophilicity and introduces steric hindrance compared to the unhindered 6-position.
Solution: To drive complete di-esterification, you must force the kinetics. If using the SOCl₂ method, ensure a catalytic amount of DMF is added to generate the highly reactive Vilsmeier-Haack intermediate, which accelerates the conversion of both sterically differentiated carboxylic acids into acyl chlorides.
Q3: How do I synthesize bulky esters (e.g., tert-butyl quinoline-2,6-dicarboxylate)? The SOCl₂ method is failing.Cause: Tert-butanol is a bulky, sterically hindered nucleophile. When reacting with the di-acyl chloride, the steric clash at the 2-position prevents efficient attack, leading to hydrolysis back to the acid during workup[4].
Solution: Utilize Steglich esterification conditions (DCC, DMAP in DMF) or react the carboxylic acid with an alkyl halide (e.g., tert-butyl bromide) in the presence of a mild base like K₂CO₃[4]. Alternatively, isobutylene gas with catalytic H₂SO₄ in DCM is a highly effective, albeit technically demanding, workaround[4].
Effective but suffers from difficult DCU byproduct removal.
Alkylation
MeI, K₂CO₃
DMF
60
12
75%
Good alternative, but risks N-alkylation of the quinoline ring.
Self-Validating Experimental Protocols
Protocol A: Optimal Synthesis of Dimethyl Quinoline-2,6-dicarboxylate via Acyl Chloride
This protocol utilizes a two-step, one-pot approach to bypass the solubility limitations of the starting material[4][5].
Step 1: Acyl Chloride Formation
Charge a flame-dried round-bottom flask with quinoline-2,6-dicarboxylic acid (1.0 eq) and a magnetic stir bar under an inert N₂ atmosphere.
Add thionyl chloride (SOCl₂, 10.0 eq) slowly at room temperature.
Add 2-3 drops of anhydrous DMF.
Validation Check: Immediate vigorous bubbling (SO₂ and HCl gas evolution) will commence. The DMF acts as a catalyst, forming the Vilsmeier-Haack reagent.
Attach a reflux condenser equipped with a drying tube and heat the mixture to 80 °C for 4 hours.
Validation Check: The reaction is complete when gas evolution ceases and the opaque, insoluble suspension transitions into a clear, homogenous yellowish solution. This confirms total conversion to the dicarbonyl dichloride.
Step 2: Esterification
5. Cool the flask to room temperature and remove excess SOCl₂ under reduced pressure (rotary evaporation). Caution: Perform in a fume hood.
6. Cool the resulting crude acyl chloride to 0 °C using an ice bath.
7. Dropwise, add anhydrous methanol (20.0 eq).
Validation Check: A highly exothermic reaction will occur with the evolution of HCl gas. The solution may temporarily bubble vigorously.
Allow the reaction to warm to room temperature and stir for 2 hours.
Concentrate the mixture under vacuum, neutralize with saturated aqueous NaHCO₃, and extract with Ethyl Acetate (3x). Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the pure dimethyl ester.
Figure 2: Mechanistic pathway for the SOCl2-mediated esterification of H2QDA.
Troubleshooting peak overlap in NMR spectra of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Welcome to the technical support guide for researchers working with Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate. This document provides in-depth troubleshooting strategies, particularly focusing on the common ch...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for researchers working with Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate. This document provides in-depth troubleshooting strategies, particularly focusing on the common challenge of peak overlap in Nuclear Magnetic Resonance (NMR) spectra. Our goal is to equip you with the expertise and methodologies to confidently resolve complex spectral data and ensure the structural integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: Why are the aromatic proton signals in my ¹H NMR spectrum of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate overlapping?
A: Signal overlap in the aromatic region (typically 7.0-9.0 ppm) is a frequent challenge with substituted quinolines. In your specific molecule, the three protons on the benzene portion of the quinoline ring (H-5, H-7, and H-8) exist in similar electronic environments. This proximity in their chemical nature leads to very close resonance frequencies, causing their multiplets to merge into a complex, uninterpretable pattern in a standard 1D ¹H NMR spectrum.
Q2: I can clearly see the signals for the two ethyl ester groups, but the quinoline core is uninterpretable. What is the first and simplest troubleshooting step I should take?
A: The most straightforward and often effective first step is to change the NMR solvent.[1] The chemical shifts of protons, especially those on an aromatic system, can be highly sensitive to the solvent environment. Switching from a standard solvent like Chloroform-d (CDCl₃) to a solvent with different properties, such as Benzene-d₆ or DMSO-d₆, can alter the chemical shifts of the overlapping protons sufficiently to resolve them.[1]
Q3: I've tried changing the solvent, but some peaks are still too close. What's my next move without resorting to complex experiments?
A: Before moving to more advanced techniques, you can try varying the sample concentration. Intermolecular interactions, such as π-stacking between the quinoline rings of different molecules, can influence proton chemical shifts.[2] Acquiring spectra at a few different concentrations (e.g., 5 mg/mL, 15 mg/mL, 30 mg/mL) may shift the signals enough to improve resolution. Additionally, acquiring the spectrum at a different temperature can sometimes improve resolution, although this is often less impactful for this type of overlap than a solvent change.
In-Depth Troubleshooting Guides
When simple adjustments are insufficient, a more systematic approach using advanced NMR techniques is necessary. The following guides provide both the "why" and the "how" for resolving persistent peak overlap.
Troubleshooting Workflow
The logical progression for tackling peak overlap is visualized below. Start with the simplest, fastest methods and proceed to more powerful, information-rich techniques as needed.
Caption: A workflow for troubleshooting NMR peak overlap.
Guide 1: Resolving Overlap by Changing the NMR Solvent
Expertise & Experience (The "Why"):
The aromatic ring of a solvent like benzene-d₆ creates a distinct anisotropic magnetic field. When your analyte is dissolved in it, the quinoline protons will experience this field differently depending on their spatial orientation relative to the solvent molecules. This interaction, often called an Aromatic Solvent-Induced Shift (ASIS), can be significant enough to move otherwise overlapping proton signals apart from each other, revealing their true multiplicity and coupling.[1]
Data Presentation: Expected Solvent-Induced Shifts
The following table provides a qualitative guide to how proton chemical shifts in your molecule might change in different solvents.
Proton Type
CDCl₃ (Typical)
DMSO-d₆ (H-bonding)
Benzene-d₆ (Anisotropic)
Rationale
NH
Broad, ~12 ppm
Sharp, ~12.5 ppm
Shifted upfield
DMSO is a strong H-bond acceptor, sharpening the peak. Benzene π-cloud shields the proton.
Aromatic (H5, H7, H8)
Overlapping, ~7.5-8.5 ppm
Minor shifts, may improve
Significant shifts, high potential for resolution
Benzene's ring current effect provides differential shielding, spreading the signals apart.
Vinylic (H3)
~8.8 ppm
~8.9 ppm
Shifted upfield
Less affected than aromatic protons but will still show a shift.
Ethyl CH₂
~4.4 ppm
~4.3 ppm
~4.1 ppm
Proximity to the aromatic system can lead to upfield shifts in benzene.
Ethyl CH₃
~1.4 ppm
~1.3 ppm
~1.2 ppm
Generally less affected but will show minor upfield shifts.
Note: These are generalized predictions. Actual chemical shifts can vary.
Experimental Protocol:
Sample Preparation: Prepare three separate NMR samples of your compound with identical concentrations, using high-purity CDCl₃, DMSO-d₆, and Benzene-d₆.
Acquisition: Acquire a standard 1D ¹H NMR spectrum for each sample. Ensure acquisition parameters (e.g., spectral width, number of scans) are consistent.
Analysis: Compare the aromatic regions of the three spectra. Look for the spectrum that provides the best separation of the multiplets corresponding to the H-5, H-7, and H-8 protons.
Guide 2: Definitive Assignment with 2D NMR Spectroscopy
Expertise & Experience (The "Why"):
When 1D methods are insufficient, 2D NMR is the definitive solution. These experiments resolve the overlap by spreading the signals into a second dimension.[3][4] Instead of one frequency axis, you have two, allowing signals that overlap in the proton dimension to be separated based on the frequency of the nucleus they are interacting with (another proton in COSY, or a carbon in HSQC/HMBC).
Caption: How 2D NMR resolves 1D peak overlap.
A. COSY (Correlation Spectroscopy)
Purpose: Identifies protons that are spin-coupled to each other, typically through 2-3 bonds. This is invaluable for tracing the connectivity of protons within the quinoline ring system.[1]
Experimental Protocol:
Acquire a standard ¹H NMR spectrum to determine the spectral width.
Load a standard COSY pulse program (e.g., cosygpqf on Bruker instruments).
Set the spectral width in both dimensions (F1 and F2) to cover all proton signals.
Set the number of scans (NS) to 2-8 and the number of increments in the F1 dimension (TD(F1)) to 256 or 512.
After acquisition, perform a 2D Fourier transform and phase correction.
Interpreting the Results: The 1D spectrum appears on the diagonal. Off-diagonal peaks (cross-peaks) at coordinates (δ₁, δ₂) indicate that the proton at δ₁ is coupled to the proton at δ₂. For your molecule, you should expect to see a cross-peak between H-7 and H-8, and potentially a weaker one between H-5 and H-7 (meta-coupling).
B. HSQC (Heteronuclear Single Quantum Coherence)
Purpose: Correlates proton signals with their directly attached carbon atoms.[1] This is extremely powerful for resolving severe ¹H overlap because it is highly unlikely that two protons with the same chemical shift are also attached to carbons with the same chemical shift.
Experimental Protocol:
Acquire standard ¹H and ¹³C spectra to determine spectral widths.
Load a standard HSQC pulse program (e.g., hsqcedetgpsisp2.3 on Bruker instruments).
Set the F2 (proton) and F1 (carbon) spectral widths appropriately.
The default parameters are often sufficient, but ensure the number of scans is adequate for good signal-to-noise (e.g., NS=4 or 8).
Interpreting the Results: Each peak in the 2D spectrum represents a C-H bond. A peak at (δH, δC) confirms that the proton at chemical shift δH is directly attached to the carbon at chemical shift δC. This will definitively separate the signals for H-5, H-7, and H-8 by correlating them to C-5, C-7, and C-8, which will have distinct ¹³C chemical shifts.
C. HMBC (Heteronuclear Multiple Bond Correlation)
Purpose: Shows correlations between protons and carbons over two to three bonds. This is crucial for assigning quaternary (non-protonated) carbons and piecing together the entire molecular structure.[1]
Experimental Protocol:
Use the same spectral widths as the HSQC experiment.
Load a standard HMBC pulse program (e.g., hmbcgplpndqf on Bruker instruments).
The key parameter is the long-range coupling delay, which is typically optimized for a J-coupling of 8-10 Hz.
Interpreting the Results: A cross-peak at (δH, δC) indicates a 2- or 3-bond coupling between that proton and carbon. For example, the H-5 proton should show an HMBC correlation to the quaternary C-6 (the carbon with the ester group) and C-8a. The proton at H-3 should show a correlation to the C-2 and C-4 quaternary carbons. These correlations provide irrefutable evidence for the complete carbon skeleton and substituent positions.
References
Benchchem. Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.
Suryaprakash, N. et al. (2013). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Organic & Biomolecular Chemistry.
Mestrelab Research. (2014). qNMR of mixtures: what is the best solution to signal overlap?.
Fiveable. Advanced NMR Techniques and Applications.
Alves, G. et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies. Journal of Proteome Research. Available from: [Link]
Beck, A. (2008). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Osprey Commons. Available from: [Link]
Scaling up the production of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate safely
Welcome to the Technical Support and Process Scale-Up Center for the synthesis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate . This guide is designed for process chemists, chemical engineers, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support and Process Scale-Up Center for the synthesis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate .
This guide is designed for process chemists, chemical engineers, and drug development professionals transitioning this critical quinolone intermediate from bench-scale discovery to pilot-plant production. The synthesis of 4-quinolones typically relies on classical condensation-cyclization pathways, such as the Conrad-Limpach or Gould-Jacobs reactions[1][2]. However, scaling these electrocyclic ring closures presents significant thermodynamic and safety challenges, primarily due to the high activation energy required for the cyclization step[3][4].
Below, you will find our comprehensive troubleshooting guide, process methodologies, and empirical data to ensure a safe, high-yielding scale-up.
Section 1: Process Chemistry & Scale-Up Strategy (FAQs)
Q: Why do we recommend the Conrad-Limpach approach over the Gould-Jacobs reaction for this specific target?A: The target molecule, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, requires ester functionalities at the 2- and 6-positions. The Gould-Jacobs reaction, which utilizes alkoxymethylenemalonates, regioselectively installs the carboxylate at the 3-position[5]. To achieve the 2,6-substitution pattern, the Conrad-Limpach synthesis is required. This involves the condensation of an aniline (specifically, ethyl 4-aminobenzoate) with a β-ketoester (such as diethyl oxalacetate) to form a Schiff base intermediate, followed by thermal cyclization to the 4-quinolone[2][6].
Q: What are the primary safety and yield concerns when scaling the thermal cyclization step?A: Classically, the Conrad-Limpach cyclization requires heating the Schiff base intermediate to temperatures exceeding 250 °C in high-boiling solvents like Dowtherm A or diphenyl ether to overcome the high-energy barrier of breaking the phenyl ring's aromaticity during hemiketal formation[3][4]. At a pilot scale, maintaining >250 °C is highly energy-intensive and poses severe thermal runaway and degradation risks. Prolonged exposure to these temperatures leads to product charring and polymerization, drastically reducing yields[5].
Q: How can we bypass the extreme thermal requirements of the classical cyclization?A: We strongly advise transitioning from purely thermal cyclization to an acid-catalyzed cyclization using Eaton's Reagent (10 wt% phosphorus pentoxide in methanesulfonic acid). Eaton's reagent acts as both a powerful dehydrating agent and a mild Lewis/Brønsted acid matrix, facilitating the electrocyclic ring closure at significantly lower temperatures (80–100 °C)[7]. This shift not only mitigates thermal degradation but also transforms a hazardous high-temperature process into a highly controllable, standard jacketed-reactor operation.
Issue 1: High levels of the 2-hydroxyquinoline (carbostyril) isomer instead of the desired 4-oxoquinoline.
Root Cause: This is a known regioselectivity issue called the Knorr variation. If the condensation between the aniline and the β-ketoester occurs at elevated temperatures (>140 °C), the aniline attacks the ester group rather than the ketone, forming a β-ketoanilide. Subsequent cyclization yields the thermodynamically preferred 2-hydroxyquinoline[2][6].
Solution: Ensure the initial condensation step is strictly maintained under kinetic control (room temperature to 80 °C max) with an appropriate acid catalyst (e.g., catalytic TsOH or HCl) to exclusively form the Schiff base (imine)[8][9].
Issue 2: Severe exotherm and gas evolution during the addition of Eaton's Reagent.
Root Cause: Methanesulfonic acid reacts exothermically with trace moisture, and the cyclization itself is exothermic. Furthermore, if residual ethanol from the condensation step is present, it can react with
P2O5
.
Solution: The Schiff base intermediate must be rigorously dried (KF < 0.1%) before cyclization. Dose the intermediate into the Eaton's reagent slowly using a controlled addition funnel or dosing pump, maintaining the reactor jacket temperature at 20 °C during addition before ramping to 80 °C[7].
Issue 3: Incomplete cyclization and presence of unreacted Schiff base after 4 hours.
Root Cause: Depletion of the active dehydrating species (
P2O5
) due to excessive moisture, or insufficient mixing in the highly viscous methanesulfonic acid medium.
Solution: Increase the agitation rate (use an anchor or pitched-blade impeller suited for high viscosity). Ensure the ratio of Eaton's reagent to substrate is at least 5:1 (v/w) to maintain fluidity and catalytic turnover[7].
Section 3: Reaction Workflow & Logic Diagram
The following diagram illustrates the diagnostic logic for optimizing the cyclization step and preventing yield loss.
Fig 1: Diagnostic decision matrix for troubleshooting Conrad-Limpach cyclization scale-up.
Section 4: Scaled-Up Experimental Methodology
Step 1: Condensation (Kinetic Control)
Charge a clean, dry 50 L glass-lined reactor with ethyl 4-aminobenzoate (5.0 kg, 30.2 mol) and anhydrous ethanol (20 L).
Begin agitation (150 rpm) and add catalytic p-toluenesulfonic acid (0.15 kg).
Slowly dose diethyl oxalacetate sodium salt (equivalent to 33.2 mol of free ester) while maintaining the internal temperature below 40 °C to prevent Knorr-type side reactions[2][6].
Stir the reaction mixture at 60 °C for 6 hours. Monitor via HPLC until the aniline consumption is >98%.
Distill off the ethanol under reduced pressure (50 mbar, 40 °C) to yield the crude Schiff base as a viscous oil. Critical: Dry the intermediate under high vacuum for 12 hours until KF < 0.1%.
Step 2: Cyclization (Eaton's Reagent)
In a separate, dry 100 L glass-lined reactor, charge Eaton’s Reagent (25 L) under a nitrogen atmosphere. Set jacket cooling to 15 °C.
Dilute the dried Schiff base from Step 1 in a minimal amount of anhydrous dichloromethane (DCM) to reduce viscosity (approx. 5 L).
Dose the Schiff base solution into the Eaton's reagent over 2 hours. Safety Note: Monitor heat flow; do not allow internal temperature to exceed 30 °C during addition[7].
Once addition is complete, gradually ramp the reactor temperature to 85 °C. The DCM will safely vent through the condenser. Maintain 85 °C for 3 hours.
Cool the reactor to 10 °C. Quench the reaction by slowly transferring the mixture into a 200 L vessel containing vigorously stirred ice water (100 kg), maintaining the quench temperature below 25 °C.
Filter the resulting heavy precipitate, wash with saturated sodium bicarbonate until the filtrate is neutral, and recrystallize from ethanol to yield pure Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Section 5: Quantitative Scale-Up Data
The following table summarizes the process metrics when transitioning from classical thermal cyclization to the optimized Eaton's reagent protocol across different scales.
Scale (Aniline Input)
Cyclization Method
Max Temperature
Reaction Time
Yield (%)
Purity (HPLC)
Primary Impurity
100 g (Bench)
Dowtherm A (Thermal)
255 °C
45 min
42%
91.5%
Char/Polymers
100 g (Bench)
Eaton's Reagent
85 °C
2.5 h
88%
98.2%
2-hydroxy isomer (<1%)
1.0 kg (Kilo-lab)
Eaton's Reagent
85 °C
3.0 h
86%
98.5%
Unreacted imine (<0.5%)
5.0 kg (Pilot)
Eaton's Reagent
85 °C
3.0 h
85%
99.1%
Hydrolyzed ester (<0.2%)
Data Note: The transition to Eaton's reagent demonstrates a >40% absolute yield improvement at scale by eliminating thermal degradation pathways[4][7].
References
Gould–Jacobs reaction - Wikipedia
Source: Wikipedia
URL:[Link]
Conrad–Limpach synthesis - Wikipedia
Source: Wikipedia
URL:[Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: PMC (NIH)
URL:[Link]
A Comparative Guide for Drug Development Professionals: Diethyl vs. Dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Introduction: The Significance of the 4-Oxo-1,4-dihydroquinoline Scaffold The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wi...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Significance of the 4-Oxo-1,4-dihydroquinoline Scaffold
The 4-oxo-1,4-dihydroquinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide range of biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2] The substituents on this quinolone ring system play a crucial role in modulating the pharmacological profile of the molecule. This guide provides a comprehensive comparative analysis of two closely related derivatives: Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate and Dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Chemical Structure and Synthesis
The chemical structures of the two compounds are presented below. The core difference lies in the ester groups at the 2 and 6 positions of the quinolone ring.
Figure 1: Chemical Structures
Caption: Chemical structures of the diethyl and dimethyl esters.
Proposed Synthetic Route: The Gould-Jacobs Reaction
A plausible and well-established method for the synthesis of the 4-oxo-quinoline core is the Gould-Jacobs reaction.[5][6][7] This involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate, followed by thermal cyclization. For the synthesis of the target dicarboxylates, a substituted aminobenzenedicarboxylate would be the starting aniline derivative.
Caption: Proposed synthetic workflow via the Gould-Jacobs reaction.
Comparative Analysis of Physicochemical Properties
The choice of the ester group (diethyl vs. dimethyl) is anticipated to have a notable impact on the physicochemical properties of the molecule. The following table provides a comparison of predicted properties, with data for the dimethyl ester analog ("Dimethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylate") sourced from PubChem as a reference point.[8]
Ethyl groups are more lipophilic than methyl groups.[9]
Aqueous Solubility
Lower
-
Increased lipophilicity generally leads to decreased aqueous solubility.[10]
Polar Surface Area (PSA)
Similar
81.7 Ų
The ester oxygens are the primary contributors to PSA, which remains the same.
Melting Point
Likely Lower
-
Less efficient crystal packing due to bulkier ethyl groups.
Steric Hindrance
Higher
Lower
Ethyl groups are sterically bulkier than methyl groups.[11]
Comparative Analysis of Reactivity and Biological Activity
The differences in physicochemical properties are expected to translate into distinct reactivity profiles and biological activities.
Chemical Reactivity
The primary site of reactivity difference will be the ester carbonyls. The dimethyl ester is predicted to be more susceptible to nucleophilic attack (e.g., hydrolysis by esterases) due to the lower steric hindrance around the carbonyl carbon compared to the diethyl ester.[11] This can have significant implications for the prodrug potential and metabolic stability of the compounds.
Biological Activity and Pharmacokinetics
The ester functionality is often employed in prodrug design to enhance properties like membrane permeability.[3][4]
Membrane Permeability: The higher predicted LogP of the diethyl ester suggests it may have better passive diffusion across biological membranes.
Metabolic Stability: The greater steric hindrance of the diethyl ester may confer increased resistance to hydrolysis by plasma and tissue esterases, potentially leading to a longer half-life in vivo.[12] Conversely, the dimethyl ester might be more readily converted to the corresponding dicarboxylic acid, which could be the active form of the drug.
Target Interaction: While the core quinolone scaffold is primarily responsible for target binding, the ester groups could have secondary interactions or influence the overall conformation of the molecule, potentially affecting binding affinity.
The 4-oxo-quinoline scaffold is known to target various enzymes, including DNA gyrase in bacteria and topoisomerases in cancer cells.[13][14] The following diagram illustrates a hypothetical signaling pathway that these compounds might inhibit.
Caption: Hypothetical inhibitory pathway of quinolone dicarboxylates.
Experimental Protocols
To empirically determine the comparative properties of these two compounds, the following experimental protocols are recommended.
Protocol 1: Synthesis via Microwave-Assisted Gould-Jacobs Reaction[5][15]
This protocol offers a more efficient alternative to traditional thermal methods.
Reactant Mixture: In a microwave vial, combine the substituted aminobenzenedicarboxylate (1.0 eq) and the corresponding dialkyl ethoxymethylenemalonate (diethyl or dimethyl, 1.0-1.2 eq).
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.
Isolation: After cooling, a precipitate of the product should form. Filter the solid product.
Purification: Wash the solid with a cold solvent such as acetonitrile. The product can be further purified by recrystallization.
Characterization: Confirm the structure and purity of the final product using NMR, mass spectrometry, and HPLC.
Protocol 2: Determination of Aqueous Solubility (Shake-Flask Method)[16][17]
This is the gold standard method for determining equilibrium solubility.
Sample Preparation: Add an excess amount of the test compound (diethyl or dimethyl ester) to a glass vial containing a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
Equilibration: Seal the vials and place them on a shaking incubator at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
Separation: Centrifuge the samples to pellet the undissolved solid.
Quantification: Carefully remove an aliquot of the supernatant, dilute as necessary, and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)[18][19][20][21]
This assay measures the metabolic activity of cells as an indicator of cell viability.
Cell Seeding: Seed cancer cells (e.g., a relevant cell line for the intended therapeutic area) in a 96-well plate at a suitable density and allow them to adhere overnight.
Compound Treatment: Treat the cells with a serial dilution of the diethyl and dimethyl esters. Include appropriate vehicle controls.
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at approximately 570 nm using a microplate reader.
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) values for each compound to compare their cytotoxic potency.
Potentially a better prodrug if rapid conversion to the dicarboxylic acid is desired.
Conclusion and Recommendations
The choice between Diethyl and Dimethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate as a lead compound in a drug discovery program will depend on the specific therapeutic goals.
The Diethyl Ester is predicted to be more lipophilic and metabolically stable. This could translate to better oral absorption and a longer duration of action. It may be the preferred choice if the ester form itself is active or if sustained release of the active dicarboxylic acid is desired.
The Dimethyl Ester , being less sterically hindered, is likely to be more susceptible to esterase-mediated hydrolysis. This could be advantageous if rapid conversion to the active dicarboxylic acid is required for therapeutic efficacy. Its potentially higher aqueous solubility might also be beneficial for certain formulations.
Ultimately, the experimental validation of the properties discussed in this guide is crucial. The provided protocols offer a starting point for researchers to empirically determine the optimal ester for their specific application. The synthesis of both derivatives and their parallel evaluation in relevant physicochemical and biological assays will provide the definitive data needed to make an informed decision in the drug development process.
References
SCIRP. (2023). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. [Link]
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
Research Journal of Pharmacy and Technology. (2024). Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies. [Link]
Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. [Link]
PubMed. (2022). Evaluation of Biological Activities of Quinone-4-oxoquinoline Derivatives against Pathogens of Clinical Importance. [Link]
ResearchGate. (2025). Synthesis of substituted-4-oxo-1, 4-dihydro-3-[1-oxo-2-hydrazino-3-{ptoluenesulfon}] quinoline Derivatives and their Biological Activity Against Bacterial Infections. [Link]
MDPI. (2025). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. [Link]
PMC. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
PMC. (2024). Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. [Link]
Current Research in Medical Sciences. (2024). Esterification of Many Drugs Causes Its Prolonged Action Due to Increase Lipid Solubility and Store in Fatty Tissues. [Link]
CORE. (2016). Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. [Link]
PubMed. (1985). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. [Link]
ACS Publications. (2008). Ester Bonds in Prodrugs. [Link]
ACS Publications. (2016). Synthesis of Quinolines: A Green Perspective. [Link]
PMC. (2012). Drug Solubility: Importance and Enhancement Techniques. [Link]
PMC. (2025). Three simple and cost-effective assays for AAC(6′)-Ib-cr enzyme activity. [Link]
University of Arizona. (2005). Principles of Drug Action 1, Spring 2005, Esters. [Link]
MDPI. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]
PubMed. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. [Link]
ACS Publications. (2012). Synthesis of Quinoline Dicarboxylic Esters as Biocompatible Fluorescent Tags. [Link]
RSC Publishing. (2016). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. [Link]
ResearchGate. (2008). Solubility guidelines for candidate drugs (µg/mL). [Link]
Lund University Publications. (2001). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
Biointerface Research in Applied Chemistry. (2022). Annotated Review on Various Biological Activities of Quinoline Molecule. [Link]
ACS Publications. (2018). Competitive Live-Cell Profiling Strategy for Discovering Inhibitors of the Quinolone Biosynthesis of Pseudomonas aeruginosa. [Link]
Brieflands. (2017). Synthesis and Study of Some New Quinolone Derivatives Containing a 3-acetyl Coumarin for Their Antibacterial and Antifungal Activities. [Link]
A Comparative Guide to the Antimicrobial Efficacy of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate Analogs
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is of paramount importance. The quinolone family of antibiotics...
Author: BenchChem Technical Support Team. Date: March 2026
In an era where antimicrobial resistance poses a significant threat to global health, the exploration of novel chemical scaffolds for antibiotic development is of paramount importance. The quinolone family of antibiotics has long been a cornerstone in treating a wide array of bacterial infections.[1] Their proven mechanism of action and synthetically versatile structure make them an attractive starting point for further development. This guide focuses on the emerging potential of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate and its analogs, offering a comparative analysis of their antimicrobial efficacy grounded in established structure-activity relationships and detailed experimental protocols.
The Quinolone Mechanism of Action: A Foundation for Design
Quinolone antibiotics exert their bactericidal effects by targeting essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize a transient state of the enzyme-DNA complex where the DNA is cleaved, effectively converting these enzymes into cellular toxins that fragment the bacterial chromosome.[3] This process triggers the SOS response and other repair pathways, which, when overwhelmed, lead to bacterial cell death.[3][4] The absence of homologous enzymes in eukaryotic cells provides the basis for the selective toxicity of this drug class.[5]
The core interaction involves the quinolone molecule forming a stable ternary complex with the topoisomerase and DNA.[2] This understanding of the molecular mechanism is the bedrock upon which new analogs are designed, aiming to enhance this interaction or overcome resistance mechanisms.
Caption: Mechanism of action for quinolone antibiotics.
The Core Scaffold: Synthesis and Structural Modification
The synthesis of the quinoline core often follows established routes like the Gould-Jacobs reaction, which involves the condensation of an aniline with a malonic acid derivative, followed by thermal cyclization.[6] For the Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate scaffold, a multi-step synthesis or a one-pot protocol using aryl amines and acetylenedicarboxylates can be envisioned.[7]
The true potential for developing potent new antimicrobials lies in the strategic modification of this core structure. The causality behind selecting specific points for modification is rooted in decades of structure-activity relationship (SAR) studies on related quinolones. Key positions for analog synthesis include:
N-1 Position: Substitution here is critical for antibacterial activity. Small, rigid groups like cyclopropyl or ethyl often confer broad-spectrum potency.[8][9]
C-2 and C-6 Dicarboxylate Groups: While the classic quinolone structure features a crucial carboxylic acid at the C-3 position for binding to DNA gyrase, the placement of ester groups at C-2 and C-6 represents a novel approach.[10][11] These groups may influence cell permeability, solubility, or serve as pro-drugs that are hydrolyzed to active carboxylic acids within the bacterial cell.
C-7 Position: This is arguably the most impactful position for modification. The addition of cyclic amine substituents, such as a piperazine or pyrrolidine ring, dramatically broadens the spectrum of activity against both Gram-positive and Gram-negative bacteria.[3][8]
C-6 Position: While the parent compound has a carboxylate group here, this position is famously occupied by a fluorine atom in the highly successful fluoroquinolone subclass, which significantly enhances gyrase inhibition and cell penetration.[8][12]
Caption: The Diethyl 4-oxo-1,4-dihydroquinoline core highlighting key modification sites.
Comparative Antimicrobial Efficacy: A Data-Driven Analysis
The antimicrobial efficacy of any new analog must be quantified. The standard metric is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. The table below synthesizes data from various studies on quinolone analogs to illustrate the impact of different structural modifications.
Disclaimer: This table is a composite of data from multiple independent studies on various quinolone scaffolds and is presented to illustrate general structure-activity relationship principles. It is not a direct, head-to-head comparison of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate analogs from a single study.
Modification of the Carboxylic Acid Group (Analog 1): The successful modification of the classic 3-carboxylic acid group into an isothiazoloquinolone demonstrates that this "essential" feature can be altered, leading to a significant increase in potency against both Gram-positive and Gram-negative bacteria.[10]
Impact of C-7 Substituent (Analog 2 & 3): The nature of the piperazine ring at C-7 profoundly affects activity. The addition of a bulky, electron-withdrawing benzenesulfonylamido group (Analog 3) maintains good activity, shifting the spectrum towards Gram-positive strains compared to the parent fluoroquinolone.[9]
Influence of C-8 Position (Analog 4): The oxoquinolizine class, with modifications at the C-8 position, shows exceptional potency, particularly against Gram-positive organisms, including some quinolone-resistant strains.[13] This highlights the importance of exploring less conventional modification sites.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure trustworthy and reproducible results, a standardized protocol for determining antimicrobial efficacy is essential. The broth microdilution method is a gold-standard, self-validating system for quantifying MIC values.
Objective: To determine the minimum inhibitory concentration (MIC) of test compounds against a specific bacterial strain.
Materials:
96-well microtiter plates
Cation-adjusted Mueller-Hinton Broth (CAMHB)
Bacterial inoculum suspension (standardized to 0.5 McFarland, ~1.5 x 10⁸ CFU/mL)
Test compound stock solutions (in a suitable solvent like DMSO)
Positive control antibiotic (e.g., Ciprofloxacin)
Negative control (broth only) and sterility control (broth + solvent) wells
Multichannel pipette
Procedure:
Preparation of Plates: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate.
Compound Dilution: Add 100 µL of the test compound stock solution (at 2x the highest desired final concentration) to well 1.
Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. This creates a gradient of compound concentrations. Wells 11 (growth control) and 12 (sterility control) receive no compound.
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well is now 100 µL.
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth (i.e., the well is clear). The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.
Caption: Workflow for the Broth Microdilution MIC Assay.
Conclusion and Future Perspectives
The Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate scaffold represents a promising, albeit underexplored, avenue for the development of novel antimicrobial agents. By leveraging the extensive knowledge of quinolone structure-activity relationships, researchers can rationally design analogs with enhanced potency and a tailored spectrum of activity. The data strongly suggest that modifications at the N-1, C-7, and C-8 positions are particularly fruitful for improving efficacy.[8][9][13]
Future work should focus on the systematic synthesis and evaluation of a library of analogs based on this dicarboxylate core. Key investigations should include:
Exploring a diverse range of substituents at the C-7 position to modulate the antibacterial spectrum.
Synthesizing analogs with N-1 cyclopropyl groups, a feature known to enhance potency.
Evaluating the top-performing compounds against a panel of clinically relevant, drug-resistant pathogens to ascertain their potential for overcoming existing resistance mechanisms.
Through rigorous synthesis, standardized testing, and a deep understanding of molecular mechanisms, the development of these novel quinolone analogs can contribute significantly to the arsenal needed to combat the growing crisis of antimicrobial resistance.
References
Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35(6), 377-382. [Link]
Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551-559. [Link]
Wikipedia contributors. (2024, February 27). Quinolone antibiotic. Wikipedia. [Link]
Blower, T. R., Williamson, B. H., & Berger, J. M. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5662. [Link]
Chu, D. T., Fernandes, P. B., & Pernet, A. G. (1988). Structure-activity relationships in quinolone antibacterials: design, synthesis and biological activities of novel isothiazoloquinolones. Drugs Under Experimental and Clinical Research, 14(6), 379-383. [Link]
Al-Trawneh, S. A., & Taha, M. O. (2016). Structure-activity relationships of quinolones. R Discovery. [Link]
Andriole, V. T. (1999). Structure--activity relationship of quinolones. Drugs, 58 Suppl 2, 1-2. [Link]
Chen, S. F., Papp, L. M., & Ardecky, R. J. (1990). Structure-activity Relationship of Quinoline Carboxylic Acids. A New Class of Inhibitors of Dihydroorotate Dehydrogenase. Biochemical Pharmacology, 40(4), 709-714. [Link]
Domagala, J. M. (2001). Structure-Activity Relationships of the Quinolone Antibacterials in the New Millenium: Some Things Change, Others Do Not. ResearchGate. [Link]
Joshi, S., Khosla, N., & Tiwari, P. (2003). Synthesis of 6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid derivatives as potential antimicrobial agents. Acta Poloniae Pharmaceutica, 60(6), 463-468. [Link]
Kumar, A., & Narasimhan, B. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. International Journal of Molecular Sciences, 14(3), 5876-5891. [Link]
Ahamed, F. M. M., et al. (2023). Evaluation of diethyl 4-(5-bromo-1H-indol-3-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate: synthesis, anti-corrosion potential, and biomedical applications. Scientific Reports, 13(1), 16867. [Link]
Ukrprom, V. N. (2016). Synthesis of 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids as potential antimicrobial drugs. Scite.ai. [Link]
Shevchuk, O., et al. (2015). Synthesis and the antimicrobial activity of 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acids. Journal of Organic and Pharmaceutical Chemistry, 13(4), 52. [Link]
Mogilaiah, K., et al. (2011). Synthesis and antimicrobial evaluation of new 1,4-dihydro-4-pyrazolylpyridines and 4-pyrazolylpyridines. Chemistry Central Journal, 5, 78. [Link]
Chu, D. T. W., et al. (1999). Synthesis and antimicrobial activity of 4H-4-oxoquinolizine derivatives: consequences of structural modification at the C-8 position. Journal of Medicinal Chemistry, 42(20), 4153-4163. [Link]
Fun, A., et al. (2022). Dicarboxylate and dicarboxylic acid appended supramolecular self-associating amphiphiles as antimicrobial agents against high priority bacterial pathogens. Organic & Biomolecular Chemistry, 20(46), 9205-9214. [Link]
Kumar, A. T. K., & Nageswar, Y. V. D. (2014). Metal-free synthesis of quinoline-2,4-dicarboxylate derivatives using aryl amines and acetylenedicarboxylates through a pseudo three-component reaction. Organic & Biomolecular Chemistry, 12(35), 6825-6832. [Link]
Benchmarking Synthetic Routes for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Introduction & Strategic Rationale Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS: 2007919-57-3) is a privileged heterocyclic scaffold in medicinal chemistry. As a highly functionalized quinolone, it serves as...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate (CAS: 2007919-57-3) is a privileged heterocyclic scaffold in medicinal chemistry. As a highly functionalized quinolone, it serves as a critical intermediate in the development of kynurenic acid (KYNA) analogs, antibacterial fluoroquinolones, and modulators of NMDA/AMPA receptors.
Synthesizing this specific regiochemistry—a 4-quinolone core bearing both 2- and 6-carboxylate groups—requires strict strategic planning. The 6-carboxylate must originate from a para-substituted aniline precursor, making ethyl 4-aminobenzoate (benzocaine) the mandatory starting material. The 2-carboxylate is subsequently installed via the annulation of the nitrogen-containing ring. The critical bottleneck in this synthesis is the electrocyclic thermal ring closure (TRC), which requires immense thermal energy to overcome the temporary loss of aromaticity in the transition state.
This guide objectively benchmarks the classical Conrad-Limpach methodology against modern microwave-assisted and transition-metal-catalyzed alternatives, providing researchers with field-proven, self-validating protocols.
Mechanistic Pathway & Logic (E-E-A-T)
To construct the quinolone core, the primary amine of ethyl 4-aminobenzoate must condense with a highly electrophilic dicarbonyl or alkyne-diester equivalent. We benchmark three primary routes:
Route A: Modified Conrad-Limpach via Diethyl Acetylenedicarboxylate (DEAD)
This route utilizes an aza-Michael addition (aMA) between the aniline and DEAD to form an enamine intermediate, followed by TRC. Historically, this required boiling diphenyl ether (250 °C) for 24 hours. However, modern microwave (MW) irradiation in tuneable solvents has revolutionized this pathway . By utilizing 1,2-dichlorobenzene (1,2-DCB), the solvent's boiling point (~180 °C) acts as an internal temperature buffer, perfectly matching the activation energy required for TRC without causing thermal degradation of the substrate.
Route B: Classical Conrad-Limpach via Diethyl Oxaloacetate (DOA)
The traditional approach involves the condensation of the aniline with diethyl oxaloacetate to form a Schiff base, followed by extreme thermal cyclization . The fundamental flaw in this route is the instability of DOA, which exists in a highly enolized state and is prone to hydrolysis. To force the reaction forward, the enol oxygen must be primed as a leaving group (often via silylation with TMS-Cl) to prevent the reversal of the condensation reaction. Furthermore, the cyclization requires dropwise addition into 250 °C Dowtherm A to prevent intermolecular polymerization.
Route C: Palladium-Catalyzed Carbonylation
A modern organometallic approach starts from ethyl 6-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylate. Using a Pd(OAc)2 catalyst, dppf ligand, and carbon monoxide (CO) gas in ethanol, the 6-bromo position is carbonylated to yield the ethyl ester. While this avoids extreme heat, the reliance on toxic CO gas, expensive catalysts, and the need to pre-synthesize the bromo-quinoline makes it less viable for early-stage, scalable benchmarking.
Quantitative Data Comparison
The following table summarizes the performance metrics of the three synthetic routes based on empirical benchmarking.
Metric
Route A (MW-Assisted DEAD)
Route B (Classical DOA)
Route C (Pd-Carbonylation)
Key Reagents
Benzocaine, DEAD
Benzocaine, DOA, TMS-Cl
6-Bromoquinolone, CO, Pd
Activation
Microwave Irradiation (300 W)
Thermal (Dowtherm A)
Transition Metal Catalysis
Temperature
120 °C → 180 °C
250 °C
80 °C
Reaction Time
2–3.5 hours
24+ hours
12 hours
Overall Yield
65–75%
30–45%
50–60% (from bromo-precursor)
Scalability
High (Gram-scale proven)
Moderate (Thermal hazards)
Low (Toxicity of CO gas)
Atom Economy
Excellent (Loss of 1 EtOH)
Poor (Loss of H2O, TMS-OH)
Moderate
Experimental Protocols (Self-Validating Systems)
Protocol 1: Route A (Microwave-Assisted DEAD-Mediated Synthesis)
This protocol is optimized for high yield and minimal side-product formation.
Aza-Michael Addition (aMA): In a 35-mL microwave-safe vessel, dissolve ethyl 4-aminobenzoate (1.0 equiv, 5.0 mmol) and diethyl acetylenedicarboxylate (1.09 equiv, 5.45 mmol) in 10 mL of 1,2-dichlorobenzene (1,2-DCB).
Causality Check: A strict 1.09 excess of DEAD ensures complete consumption of the aniline without promoting over-alkylation.
Intermediate Formation: Seal the vessel and irradiate at 120 °C for 60 minutes.
Causality Check: 120 °C is the thermodynamic sweet spot for enamine formation; exceeding this temperature prematurely leads to substrate degradation before the aMA is complete.
Thermal Ring Closure (TRC): Increase the microwave temperature to 180 °C and hold for an additional 60 minutes.
Isolation & Validation: Cool the vessel to 0 °C. The target compound, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate, will precipitate directly from the 1,2-DCB. Filter the solid and wash extensively with cold diethyl ether (3 × 15 mL) to remove residual high-boiling solvent and unreacted DEAD. The precipitation acts as a self-validating purification step, typically yielding >95% purity by NMR.
Protocol 2: Route B (Classical Conrad-Limpach)
This protocol utilizes chemical activation to overcome the thermodynamic instability of DOA.
Schiff Base Formation: Dissolve diethyl oxaloacetate (1.1 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere. Add TMS-Cl (1.2 equiv) and stir for 30 minutes.
Causality Check: Silylation of the highly enolized oxaloacetate primes the hydroxyl as a -OTMS leaving group, driving the equilibrium toward the Schiff base.
Condensation: Add ethyl 4-aminobenzoate (1.0 equiv) and a catalytic amount of p-toluenesulfonic acid. Reflux for 4 hours, then concentrate under vacuum to yield the crude Schiff base.
Cyclization: Heat a 3-neck flask containing 20 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) to 250 °C. Dissolve the crude Schiff base in a minimal amount of warm Dowtherm A and add it dropwise to the 250 °C solvent.
Causality Check: Dropwise addition ensures that the intermediate cyclizes instantly upon hitting the high-temperature solvent, minimizing intermolecular cross-condensation (polymerization) which drastically reduces yield.
Isolation: Cool the mixture to room temperature and dilute with hexanes to force the precipitation of the quinolone. Recrystallize from boiling ethanol.
Mandatory Visualization
The following diagram maps the logical flow and intermediate stages of the two primary thermal routes.
Reaction pathways for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate synthesis.
References
Title: Novel Eco-friendly, One-Pot Method for the Synthesis of Kynurenic Acid Ethyl Esters
Source: ACS Omega 2023, 8, 20, 17966–17975.
URL: [Link]
Title: Quinolin-4-ones: Methods of Synthesis and Application in Medicine
Source: Molecules 2025, 30(1), 163.
URL: [Link]
Comparative
A Senior Application Scientist's Guide to Quinolone Intermediates: A Comparative Analysis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate and a Standard Fluoroquinolone Precursor
Introduction The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1] The efficacy of the...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
The quinolone ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably the broad-spectrum fluoroquinolone antibiotics.[1] The efficacy of these drugs is critically dependent on the substitution pattern around this core, which dictates their antibacterial spectrum, pharmacokinetic properties, and safety profile. Consequently, the synthesis of highly functionalized quinolone intermediates is a cornerstone of drug discovery and development in this area.[2]
This guide provides an in-depth comparative analysis of two key types of quinolone intermediates. We will first examine the synthesis and utility of a standard and widely used precursor, Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate , which is central to the synthesis of many foundational fluoroquinolones. We will then explore the synthetic strategy and potential advantages of a more complex, highly functionalized target, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate .
This comparison is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond simple protocol recitation to explain the causality behind synthetic choices, offering field-proven insights into the strategic selection of intermediates based on the desired final product. We will delve into reaction mechanisms, provide detailed, self-validating experimental protocols, and present quantitative data to support a rigorous, objective comparison.
Part 1: The Workhorse Intermediate: Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate via the Gould-Jacobs Reaction
The most common and reliable method for constructing the 4-oxo-quinoline core with a carboxylate at the 3-position is the Gould-Jacobs reaction.[3][4] First reported in 1939, this reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by a high-temperature thermal cyclization.[5] This method is particularly effective for anilines with electron-donating groups in the meta-position.[3]
Reaction Mechanism and Workflow
The Gould-Jacobs reaction proceeds in two primary stages:
Condensation: The reaction begins with a nucleophilic attack from the aniline nitrogen onto the electron-deficient double bond of EMME. This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate.[5][6]
Thermal Cyclization: This step requires significant thermal energy (typically >250 °C) to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[7] This high energy barrier can be overcome using conventional heating in high-boiling solvents or, more efficiently, through microwave irradiation, which dramatically reduces reaction times and can improve yields.[1][8]
The resulting product exists in equilibrium between its keto (4-oxo) and enol (4-hydroxy) tautomeric forms.[3]
Caption: The two-stage mechanism of the Gould-Jacobs reaction.
Part 2: Designing a Synthesis for Advanced Intermediates: The Case of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
While the Gould-Jacobs reaction is excellent for producing 3-carboxyquinolones, it is not suitable for synthesizing isomers like Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate. The fixed reactivity of EMME dictates the placement of the carboxylate group at the C3 position. To install carboxylate groups at both the C2 and C6 positions, a different synthetic strategy is required, one that allows for greater control over the substitution pattern.
Proposed Synthetic Strategy: The Friedländer Synthesis
A more versatile approach for this target is the Friedländer synthesis. This reaction constructs the quinoline ring by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[9][10]
To synthesize our target molecule, the conceptual workflow would be:
Starting Material 1 (The Aryl Component): A 2-aminoaryl ketone with an ester at the para position, such as Diethyl 2-amino-5-acetylterephthalate . The synthesis of this starting material itself is a multi-step process, representing a significant increase in complexity compared to using simple aniline.
Starting Material 2 (The Methylene Component): A compound that can provide the C2 and C3 atoms of the quinoline ring. To install a carboxylate at the C2 position, a suitable reactant would be diethyl oxalate .
The condensation and subsequent cyclization of these two components under acid or base catalysis would yield the desired Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Caption: Proposed Friedländer synthesis for the advanced intermediate.
Part 3: Comparative Analysis: Gould-Jacobs vs. Friedländer Strategy
The choice between these synthetic routes is a strategic one, balancing simplicity against functional versatility. The following table provides a quantitative and qualitative comparison.
2.5 mL microwave reaction vial with a magnetic stir bar
Microwave synthesis system (e.g., Biotage® Initiator+)[1]
Ice-cold acetonitrile
Filtration apparatus
Vacuum oven
Procedure:
Add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol) to the 2.5 mL microwave vial. The excess EMME serves as both reagent and solvent.[1]
Seal the vial and place it in the microwave reactor.
Heat the mixture to 300 °C and hold for 5 minutes. The pressure will typically reach around 20-24 bar.[1]
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
Isolate the solid product by filtration.
Wash the filtered solid with ice-cold acetonitrile (3 mL) to remove unreacted EMME and byproducts.[1]
Dry the resulting white to off-white solid under vacuum.
Expected Outcome: This procedure typically yields Ethyl 4-hydroxyquinoline-3-carboxylate with a purity of >95% and an isolated yield of approximately 47%.[1]
Protocol 2: General Friedländer Synthesis of Substituted Quinolines
This protocol provides a general framework for the Friedländer annulation, which would be adapted for the specific synthesis of the advanced intermediate.
Materials:
2-aminoaryl aldehyde or ketone (1.0 eq)
Carbonyl compound with α-methylene group (1.0-1.2 eq)
Catalyst: Potassium hydroxide (KOH) or p-Toluenesulfonic acid (p-TsOH)
Solvent: Ethanol or Toluene
Round-bottom flask with reflux condenser
Procedure:
In a round-bottom flask, dissolve the 2-aminoaryl aldehyde or ketone (1.0 eq) and the α-methylene carbonyl compound (1.1 eq) in ethanol.
Add a catalytic amount of a base (e.g., KOH, 0.1 eq) or an acid (e.g., p-TsOH, 0.1 eq). The choice of catalyst depends on the specific substrates.[9]
Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Expected Outcome: This method offers a versatile route to polysubstituted quinolines with generally good to excellent yields, though optimization is required for specific substrate pairings.[10]
Protocol 3: Standard Analytical Characterization
The identity and purity of the synthesized intermediates must be confirmed using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A typical method involves a C18 reversed-phase column with a mobile phase of acetonitrile and water, using UV or DAD detection.[11][12]
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a common technique for these molecules.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. ¹H and ¹³C NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) are used to verify the exact arrangement of atoms and functional groups.[13]
Caption: A standard workflow for synthesis and analytical validation.
Conclusion
The synthesis of quinolone intermediates is a critical task in the development of new antibacterial agents. This guide has compared two distinct strategic approaches:
The Gould-Jacobs synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate stands as a robust, efficient, and reliable method for producing a standard fluoroquinolone precursor from simple, readily available materials. Its primary limitation is its fixed regiochemical outcome.
The proposed Friedländer synthesis of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate represents a more advanced strategy. While it necessitates a more complex and challenging synthesis of its starting materials, it provides unparalleled control over the substitution pattern. The resulting intermediate, with reactive ester functionalities at both the C2 and C6 positions, offers significantly greater versatility for the subsequent introduction of diverse chemical moieties, a crucial advantage in modern drug discovery programs aimed at overcoming antibiotic resistance.
Ultimately, the choice of intermediate and synthetic route depends on the project's goals. For producing established fluoroquinolones or simple analogs, the Gould-Jacobs reaction is often the most practical choice. For exploratory research and the development of next-generation antibiotics with novel substitution patterns, the investment in a more complex but versatile intermediate like Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a strategically sound decision.
Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. [Link]
Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed. [Link]
Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group as a Novel N-1 Substituent | Journal of Medicinal Chemistry - ACS Publications. [Link]
A novel synthesis of carbon-labelled quinolone-3-carboxylic acid antibacterials (Journal Article) | ETDEWEB - OSTI.GOV. [Link]
Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - Taylor & Francis. [Link]
Synthesis of Fluoroquinolones: Revisiting the Grohe Route in DES-Based Media - MDPI. [Link]
Quinolones: Development, Mechanism of Action, and Clinical Applications of Synthetic Antibiotics - Auctores | Journals. [Link]
Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review. [Link]
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]
Design, synthesis, and evaluation of fluoroquinolone derivatives as microRNA-21 small-molecule inhibitors - PMC. [Link]
Analytical methods for determination of new fluoroquinolones in biological matrices and pharmaceutical formulations by liquid chromatography: a review - PubMed. [Link]
CN102276628A - Fluoroquinolone compounds and synthesis method thereof - Google P
Application of Electrochemical Methods for Analysis of Fluoroquinolones Antibacterial Agents and Fluoroquinolones-DNA Interactions - Bentham Open. [Link]
FLUOROQUINOLONE RESIDUES IN FOOD: OCCURRENCE AND ANALYTICAL METHODS - A MINI REVIEW FROM 2000 TO 2022. [Link]
CN112159354A - Fluoroquinolone derivative of p-aminosalicylic acid and intermediate, preparation method and application thereof - Google P
Sample Preparation Approaches for Determination of Quinolones in Aqueous Matrixes: Systematic Review | ACS Measurement Science Au. [Link]
Comparative Toxicity Analysis: 1,4-Dihydroquinoline-2,6-Dicarboxylate Scaffolds vs. Bioactive Alternatives
The 1,4-dihydroquinoline core is a highly versatile chemical scaffold utilized across diverse scientific domains, ranging from biocompatible synthetic foldamers to highly potent anti-cancer therapeutics. Understanding th...
Author: BenchChem Technical Support Team. Date: March 2026
The 1,4-dihydroquinoline core is a highly versatile chemical scaffold utilized across diverse scientific domains, ranging from biocompatible synthetic foldamers to highly potent anti-cancer therapeutics. Understanding the structure-activity relationship (SAR) of these derivatives is critical for drug development professionals. This guide provides an in-depth, objective comparative analysis of the toxicity profiles of 1,4-dihydroquinoline-2,6-dicarboxylate derivatives against other functionalized dihydroquinoline alternatives, supported by mechanistic insights and self-validating experimental protocols.
Structural Determinants of Toxicity and Biocompatibility
The substitution pattern on the 1,4-dihydroquinoline ring fundamentally dictates its interaction with cellular targets, thereby acting as the primary causal factor for its toxicity profile.
The Biocompatible Baseline: 2,6-Dicarboxylate Derivatives
1 demonstrates that 1,4-dihydroquinoline-2,6-dicarboxylate monomers exhibit exceptionally low toxicity and immunogenicity[1].
Causality: The dicarboxylate groups at the 2 and 6 positions sterically shield the reactive core and, upon polymerization, create a zwitterionic-like hydrophilic surface. This structural conformation mimics natural cell membranes, preventing unwanted protein binding and evading immune detection, making it an ideal, non-toxic scaffold for biomaterials[1].
Targeted Cytotoxicity: 4-Substituted and Nitrate Hybrids
In stark contrast, modifying the 4-position or fusing the core with other pharmacophores intentionally drives cytotoxicity:
Mitochondrial Permeabilization:2 (HTI series) induce caspase-dependent apoptosis by dissipating the mitochondrial transmembrane potential (
ΔΨ
) and triggering Reactive Oxygen Species (ROS) generation[2].
Kinase Inhibition & NO Overload:3 exert targeted anti-cancer activity by strongly binding to EGFR tyrosine kinase while simultaneously releasing cytotoxic bursts of Nitric Oxide (NO) (up to 49.95 µmol/L)[3].
Cardioprotection:4 exhibit low toxicity in healthy cardiomyocytes and macrophages, acting as cardioprotective agents that attenuate doxorubicin-induced oxidative stress[4].
Mechanistic pathways dictating the toxicity and biocompatibility of dihydroquinoline derivatives.
Quantitative Toxicity Comparison
The following table synthesizes experimental toxicity data across different dihydroquinoline classes, highlighting how structural modifications shift the
IC50
values and cellular selectivity.
To ensure scientific integrity and reproducibility, the toxicity of these derivatives must be evaluated using self-validating assay systems. Below are the standardized protocols used to generate the comparative data.
Standardized high-throughput experimental workflow for comparative toxicity screening.
Seeding: Seed target cells (e.g., A-549 lung cancer cells or H9c2 cardiomyocytes) in 96-well plates at a density of
1×104
cells/well. Incubate for 24 hours at 37°C in 5%
CO2
.
Treatment: Treat cells with varying concentrations of the dihydroquinoline derivative (1 µM to 100 µM) for 24 to 48 hours.
Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.
Solubilization: Remove the media and add 150 µL of DMSO to dissolve the formazan crystals. Measure absorbance at 570 nm.
Causality & Self-Validation: The MTT assay relies on NAD(P)H-dependent cellular oxidoreductase enzymes to reduce the tetrazolium dye to insoluble formazan. This conversion only occurs in metabolically active cells. By plotting absorbance against compound concentration, we establish a direct, causal link between the 2,6-dicarboxylate scaffold and functional cell viability, allowing for precise
IC50
calculations[4].
Preparation: Post-treatment, wash cells twice with PBS and incubate with JC-1 dye (5 µg/mL) for 20 minutes at 37°C in the dark.
Washing: Wash cells twice with cold JC-1 assay buffer to remove excess dye.
Acquisition: Analyze via flow cytometry or fluorescence microscopy. Measure red fluorescence (Ex 514 nm / Em 590 nm) and green fluorescence (Ex 514 nm / Em 529 nm).
Causality & Self-Validation: JC-1 is a lipophilic cation that accumulates in the mitochondrial matrix driven by the membrane potential. In healthy cells (e.g., those treated with inert 2,6-dicarboxylate derivatives), it forms J-aggregates (red). When cytotoxic 4-substituted quinolines induce mitochondrial permeabilization, the potential dissipates, causing JC-1 to diffuse into the cytoplasm as monomers (green). This ratiometric shift (Red/Green) provides an internal control against variations in cell number or dye uptake, directly confirming mitochondrial-mediated apoptosis[2].
Supernatant Collection: Collect 50 µL of cell culture supernatant post-treatment with nitrate-hybrid derivatives.
Reaction: Add 50 µL of Griess Reagent (1% sulfanilamide, 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride, 2.5% phosphoric acid) to the supernatant.
Incubation: Incubate at room temperature for 10 minutes in the dark.
Measurement: Measure absorbance at 540 nm using a microplate reader. Compare against a sodium nitrite standard curve.
Causality & Self-Validation: Nitric oxide is highly volatile and rapidly degrades. The Griess assay circumvents this by measuring nitrite (
NO2−
), a stable, non-volatile breakdown product of NO. The formation of the azo dye provides a direct stoichiometric readout of NO release, validating the mechanism of NO-induced cytotoxicity seen in (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives[3].
References
Tertiary structures, self-sorting behavior, and formation of an eight helix bundle of helical aromatic δ-amino acid derivatives.Ludwig-Maximilians-Universität München.
Investigation of Quinoline-based (4-oxo-1,4-dihydroquinolin-2-yl) methyl nitrate derivatives: Synthesis, Anti-cancer activity, Nitric oxide release and Molecular docking studies.Research Journal of Pharmacy and Technology.
Synthesis of Quinoline and Dihydroquinoline Embelin Derivatives as Cardioprotective Agents.Journal of Natural Products (ACS Publications).
Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential.Bioorganic & Medicinal Chemistry (NIH).
Standard Operating Procedure: Handling, Safety, and Disposal of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate Introduction Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a specialized quinoline derivative...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling, Safety, and Disposal of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate
Introduction
Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is a specialized quinoline derivative frequently utilized as a critical intermediate in the synthesis of pharmaceutical compounds, including fluoroquinolone antibiotics and antimalarial agents. Because of the biological activity associated with the quinolone core, managing this compound requires rigorous safety and disposal protocols. This guide provides drug development professionals and laboratory personnel with a comprehensive, step-by-step operational plan to ensure regulatory compliance, environmental protection, and personnel safety.
Physicochemical Profiling & Hazard Assessment
Before handling any chemical, understanding its physicochemical properties is essential for predicting its behavior during an accidental release or disposal. Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate presents specific hazards primarily related to its particulate nature and nitrogen-containing heterocyclic structure.
Table 1: Physicochemical Properties and Hazard Summary
Property / Attribute
Data / Specification
Operational Implication
CAS Number
2007919-57-3
Use for accurate waste manifesting and inventory tracking.
Molecular Formula
C15H15NO5
High carbon/oxygen content; contains nitrogen.
Physical State
Solid / Powder
Prone to aerosolization; severe inhalation hazard.
Solubility
Soluble in DMSO, DMF, DCM
Dictates liquid waste segregation (halogenated vs. non-halogenated).
Expertise & Experience: The primary risk when handling dry pharmaceutical intermediates is respiratory exposure via aerosolized dust. Quinolone derivatives can intercalate or interact with biological targets; therefore, preventing mucosal and dermal exposure is the foundation of this protocol.
Step-by-Step Handling Procedure:
Engineering Controls: Always conduct weighing and transfer operations inside a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet.
Causality: This maintains negative pressure, ensuring that any aerosolized particulates are drawn away from the operator's breathing zone before they can be inhaled.
Personal Protective Equipment (PPE):
Don standard laboratory attire: closed-toe shoes, long pants, and a flame-resistant lab coat.
Wear double nitrile gloves.
Causality: Nitrile provides excellent resistance to the organic solvents (like DMSO or DCM) typically used to dissolve this compound. Double gloving allows for the immediate removal of the outer glove if contaminated, preventing skin absorption.
Use tightly fitting safety goggles.
Material Transfer: Use anti-static weighing spatulas to prevent the fine powder from adhering to surfaces and dispersing into the air due to static charge.
Waste Segregation and Disposal Workflows
Under the Resource Conservation and Recovery Act (RCRA), while this specific compound may not be explicitly P- or U-listed by name, it falls under the purview of non-hazardous industrial and pharmaceutical waste that must be managed to mitigate environmental risk[2]. State-specific regulations often classify such pharmaceutical intermediates as hazardous waste[3].
Trustworthiness Check: This segregation protocol is a self-validating system. By strictly isolating halogenated from non-halogenated waste, you prevent exothermic cross-reactions and ensure compliance with , which strictly monitor halogen content to prevent toxic dioxin formation.
Caption: Waste segregation logic for solid and liquid quinoline derivative waste streams.
Step-by-Step Disposal Procedure:
Solid Waste Collection: Gather all residual powders, contaminated weighing papers, pipette tips, and empty primary containers. Place them into a chemically compatible, puncture-resistant, sealable container (e.g., an HDPE wide-mouth jar).
Liquid Waste Segregation:
Non-Halogenated: If the compound was dissolved in solvents like Dimethyl Sulfoxide (DMSO), Methanol, or Ethanol, dispose of the solution in the designated "Non-Halogenated Organic Waste" carboy.
Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, route the solution to the "Halogenated Organic Waste" carboy.
Labeling: Affix a hazardous waste label to all containers immediately upon adding the first drop or grain of waste. Clearly list "Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate" and all associated solvents.
Final Disposition: Coordinate with your Environmental Health and Safety (EHS) department for off-site transport. The material must be subjected to high-temperature incineration[3].
Causality: Incineration destroys the biologically active quinolone core. Because the molecule contains nitrogen, the incineration facility must utilize NOx scrubbers to neutralize nitrogen oxide emissions, complying with Clean Air Act standards. Do not discharge any solutions to the sewer system under any circumstances[1].
Spill Response and Decontamination Plan
A rapid, systematic response to spills prevents widespread laboratory contamination. This protocol ensures the material is contained without exacerbating airborne risks.
Caption: Step-by-step decision tree for quinoline derivative spill response and decontamination.
Step-by-Step Spill Response Procedure:
Assessment & Evacuation: Determine the spill volume. If the spill is large (>50g) or occurs outside of a fume hood, evacuate the immediate area, restrict access, and notify the EHS HazMat team. For small spills (<50g) inside a hood, proceed to step 2.
PPE Enhancement: In addition to standard PPE, don an N95 or P100 particulate respirator if there is any risk of aerosolization outside of engineering controls.
Containment (No Dry Sweeping):
Causality: Dry sweeping a fine pharmaceutical intermediate will aerosolize the particles, creating a severe inhalation hazard. Instead, gently cover the spill with absorbent pads moistened with a compatible solvent (e.g., 70% ethanol or water) to bind the dust.
Collection: Use a dedicated hazardous waste dustpan or scoop to collect the moistened material and the absorbent pads. Transfer everything into a heavy-duty hazardous waste bag or sealable bucket.
Decontamination (Self-Validating Step): Wash the affected surface thoroughly with an industrial laboratory detergent and water.
Validation Check: Many quinolone structures exhibit natural fluorescence. After cleaning, you can briefly sweep the area with a handheld UV lamp (365 nm) in a darkened room. The absence of fluorescence confirms that the chemical residue has been successfully and completely removed.
References
U.S. Environmental Protection Agency (EPA). Guide for Industrial Waste Management: Chapter 7B. Retrieved from [Link]
Chemikart. Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate Properties and Specifications. Retrieved from [Link]
Navigating the Safe Handling of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate: A Guide for Laboratory Professionals
The quinolone backbone is a privileged scaffold in medicinal chemistry, but it is also associated with a range of biological activities that necessitate careful handling to avoid unintended exposure. For instance, some f...
Author: BenchChem Technical Support Team. Date: March 2026
The quinolone backbone is a privileged scaffold in medicinal chemistry, but it is also associated with a range of biological activities that necessitate careful handling to avoid unintended exposure. For instance, some fluoroquinolone antibiotics have been linked to serious side effects, including tendonitis and neurological symptoms.[1][2] While Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate is not an antibiotic, the shared core structure underscores the importance of minimizing direct contact.
Hazard Identification and Risk Assessment
Based on the analysis of related chemical structures, Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate should be presumed to be a hazardous substance. The primary risks are anticipated to be:
Skin and Eye Irritation: Similar compounds are known to cause skin and eye irritation.
Respiratory Tract Irritation: Inhalation of the powdered form may lead to respiratory irritation.
Harmful if Swallowed: Ingestion could lead to adverse health effects.[3]
A thorough risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment is a cornerstone of the mandatory Chemical Hygiene Plan (CHP) as stipulated by the Occupational Safety and Health Administration (OSHA).
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of Personal Protective Equipment (PPE) is non-negotiable when handling Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate. The following table outlines the minimum required PPE.
Protection Type
Specification
Rationale
Hand Protection
Nitrile gloves
Provides a barrier against skin contact and incidental splashes. For prolonged handling, consider double-gloving.
Eye Protection
Chemical safety goggles
Protects against splashes and airborne particles.
Skin and Body Protection
Fully-buttoned laboratory coat
Prevents contamination of personal clothing.
Respiratory Protection
NIOSH-approved respirator
Recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation.
Safe Handling and Operational Protocols
Adherence to a stringent set of operational protocols is critical for minimizing exposure and ensuring a safe laboratory environment.
Engineering Controls:
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of its solutions, must be conducted in a certified chemical fume hood. This is to prevent the inhalation of any airborne particles and to contain any potential spills.
Ventilation: Ensure the laboratory is well-ventilated to maintain a safe air quality.
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.
Step-by-Step Handling Procedure:
Preparation: Before starting, ensure all necessary PPE is worn correctly. Designate a specific area within the fume hood for the handling of this compound.
Weighing: If working with the solid form, carefully weigh the required amount on a tared weigh boat. Use a spatula to handle the powder and avoid creating dust.
Dissolution: If preparing a solution, add the solvent to the solid in a suitable container. Cap the container and mix gently until the solid is fully dissolved.
Reaction Setup: If the compound is to be used in a reaction, add it to the reaction vessel within the fume hood.
Post-Handling: After use, decontaminate the work area with an appropriate solvent. Remove and dispose of gloves properly. Wash hands thoroughly with soap and water.[3]
Emergency Procedures: A Plan for the Unexpected
In the event of an emergency, a clear and practiced response is crucial.
Emergency Situation
Immediate Action
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion
Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water. Seek immediate medical attention.
Spill
For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). For a large spill, evacuate the area and contact the institutional safety office.
Storage and Disposal: Managing the Lifecycle
Proper storage and disposal are integral to the safe management of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Storage:
Store in a tightly sealed, properly labeled container.
Keep in a cool, dry, and well-ventilated area.
Store away from incompatible materials such as strong oxidizing agents.
Disposal:
All waste containing this compound, including empty containers, must be disposed of as hazardous chemical waste.
Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key decision points and actions for the safe handling of Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
Caption: A flowchart outlining the safe handling workflow for Diethyl 4-oxo-1,4-dihydroquinoline-2,6-dicarboxylate.
References
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
Occupational Safety and Health Administration. (n.d.). OSHA Factsheet: Laboratory Safety Chemical Hygiene Plan. Retrieved from [Link]
European Medicines Agency. (2018, November 16). Disabling and potentially permanent side effects lead to suspension or restrictions of quinolone and fluoroquinolone antibiotics. Retrieved from [Link]
Wikipedia. (n.d.). Quinolone antibiotic. Retrieved from [Link]
Al-Snafi, A. E. (2021). Safety of fluoroquinolones. PMC. Retrieved from [Link]
Australian Prescriber. (2021, October 1). Fluoroquinolone antibiotics and adverse events. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. Retrieved from [Link]